Technical Documentation Center

2,3-Dihydrofuro[2,3-c]pyridin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
  • CAS: 106531-53-7

Core Science & Biosynthesis

Foundational

What is the chemical structure and properties of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

The Chemical Architecture and Synthetic Utility of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol in Medicinal Chemistry Executive Summary The furo[2,3-c]pyridine scaffold is a privileged bicyclic heterocycle widely recognized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthetic Utility of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol in Medicinal Chemistry

Executive Summary

The furo[2,3-c]pyridine scaffold is a privileged bicyclic heterocycle widely recognized as a critical bioisostere for indoles, benzofurans, and azaindoles in modern drug discovery. Specifically, 2,3-dihydrofuro[2,3-c]pyridin-3-ol serves as a highly versatile, functionalized building block. By providing a saturated furan ring with a reactive hydroxyl handle at the C3 position, this compound enables the divergent synthesis of complex pharmaceutical agents, including α7 nicotinic acetylcholine receptor (nAChR) agonists used in schizophrenia research[1].

This technical guide deconstructs the physicochemical properties, causal synthetic methodologies, and laboratory protocols associated with 2,3-dihydrofuro[2,3-c]pyridin-3-ol, providing a robust framework for medicinal chemists and process scientists.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 2,3-dihydrofuro[2,3-c]pyridin-3-ol consists of a pyridine ring fused to a dihydrofuran ring at the c-face (the C3–C4 bond of the pyridine). The numbering system designates the furan oxygen as position 1, the adjacent methylene as position 2, and the hydroxyl-bearing methine as position 3.

The presence of the C3 hydroxyl group introduces a stereocenter, making the molecule a valuable chiral scaffold if resolved. Furthermore, the basic pyridine nitrogen (pKa ~5.5) allows for the formation of water-soluble hydrochloride salts, a critical parameter for oral bioavailability in downstream drug candidates.

Table 1: Quantitative Physicochemical Properties

Property Value
CAS Number 106531-53-7[2]
Molecular Formula C7H7NO2[2]
Molecular Weight 137.138 g/mol [2]
SMILES String OC1COc2cnccc12[2]
Hydrogen Bond Donors 1 (Hydroxyl)
Hydrogen Bond Acceptors 3 (Pyridine N, Furan O, Hydroxyl O)

| Parent Core Mass (Furo[2,3-c]pyridine) | 119.12 g/mol [3] |

Synthetic Methodologies: The Causal Pathway

The de novo construction of the 2,3-dihydrofuro[2,3-c]pyridin-3-ol core relies on the strategic functionalization of a pre-formed pyridine ring. The most robust and scalable route begins with ethyl 3-hydroxyisonicotinate [4].

  • Step 1: Selective O-Alkylation: The synthesis initiates with the alkylation of ethyl 3-hydroxyisonicotinate using ethyl bromoacetate. Causality: The phenoxide-like oxygen at the C3 position of the pyridine is highly nucleophilic. Under mild basic conditions (e.g., K2CO3 in DMF), O-alkylation is kinetically favored over N-alkylation, yielding the diester intermediate cleanly.

  • Step 2: Dieckmann Cyclization: The diester undergoes a base-catalyzed intramolecular condensation. Causality: The spatial proximity of the C4-ethyl ester and the newly introduced C3-acetate ester heavily favors the formation of a stable 5-membered ring. Sodium ethoxide (NaOEt) in ethanol is utilized to match the ester alkyl groups, strictly preventing yield-reducing transesterification side reactions. This yields the electrophilic ketone, furo[2,3-c]pyridin-3(2H)-one[4].

  • Step 3: Chemoselective Reduction: The ketone is reduced to the target secondary alcohol. Causality: Sodium borohydride (NaBH4) is selected over aggressive hydrides (like LiAlH4) because it chemoselectively reduces the C3 ketone without risking the over-reduction of the pyridine ring or reductive cleavage of the furan carbon-oxygen bonds.

Synthesis A Ethyl 3-hydroxyisonicotinate (Starting Material) B Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (Diester Intermediate) A->B Alkylation Ethyl bromoacetate, K2CO3 C Furo[2,3-c]pyridin-3(2H)-one (Cyclized Ketone) B->C Dieckmann Cyclization NaOEt, EtOH, Heat D 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Target Compound) C->D Ketone Reduction NaBH4, MeOH, 0 °C

Caption: Synthetic pathway of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol from ethyl 3-hydroxyisonicotinate.

Experimental Protocol: Self-Validating Ketone Reduction

The following protocol details the final step of the synthesis (Ketone → Alcohol), engineered as a self-validating system to ensure high fidelity in process chemistry.

Objective: Chemoselective reduction of furo[2,3-c]pyridin-3(2H)-one to 2,3-dihydrofuro[2,3-c]pyridin-3-ol. Reagents: Furo[2,3-c]pyridin-3(2H)-one (1.0 eq), NaBH4 (1.5 eq), Anhydrous Methanol.

Step-by-Step Methodology:

  • Preparation & Thermal Control: Dissolve the ketone in anhydrous methanol (0.2 M) in a round-bottom flask. Cool the system to 0 °C using an ice-water bath.

    • Causality: Methanol acts as both the solvent and the requisite proton donor for the reduction mechanism. Cooling to 0 °C suppresses the exothermic degradation of NaBH4 in protic solvents and prevents thermal runaway.

  • Reagent Addition: Add NaBH4 portion-wise over 15 minutes.

    • Self-Validation Check: Mild effervescence (H2 gas evolution) should be observed. If bubbling is violent, pause the addition to allow the internal temperature to stabilize.

  • Reaction Monitoring: Stir for 1 hour at 0 °C, then allow warming to ambient temperature. Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The starting ketone (highly UV active, higher Rf) must completely disappear. The product will appear as a new, more polar spot (lower Rf) that stains bright yellow/brown when treated with KMnO4 stain (confirming the presence of the oxidizable secondary alcohol).

  • Quenching & Workup: Slowly add saturated aqueous NH4Cl solution until gas evolution ceases.

    • Causality: The mild acidity of NH4Cl safely neutralizes excess hydride and breaks down the boron-alkoxide intermediate. Crucially, it does not fully protonate the pyridine nitrogen (unlike HCl), preventing the product from becoming permanently trapped in the aqueous layer.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target 3-ol as an off-white solid[2].

Medicinal Chemistry Diversification Workflow

Once synthesized, 2,3-dihydrofuro[2,3-c]pyridin-3-ol acts as a central hub for generating diverse chemical libraries. Its utility is dictated by the reactivity of the C3 position.

  • Aromatization: Acid-catalyzed dehydration eliminates the C3 hydroxyl group, yielding the fully aromatic furo[2,3-c]pyridine core[3]. This flat, electron-rich scaffold is heavily utilized in CNS drug design[1].

  • Substitution: The C3-OH can be activated (via mesylation/tosylation) for SN2 displacement by various amines, or it can undergo direct Mitsunobu inversion to install complex ether linkages.

  • Oxidation/Reductive Amination: Oxidation back to the ketone (via Dess-Martin periodinane) creates an electrophilic center primed for reductive amination, allowing the installation of diverse pharmacophores (e.g., azabicyclo-octyl groups)[1].

Diversification Core 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Core Scaffold) Ox Furo[2,3-c]pyridin-3(2H)-one (Electrophile) Core->Ox Oxidation (Dess-Martin) Dehyd Furo[2,3-c]pyridine (Aromatic Core) Core->Dehyd Dehydration (Acid Catalyzed) Subst 3-Substituted Derivatives (Ethers/Amines) Core->Subst Mitsunobu or Activation/SN2 Ox->Subst Reductive Amination

Caption: Medicinal chemistry diversification workflow for the 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold.

Sources

Exploratory

Mechanism of action for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol derivatives

An In-depth Technical Guide to the Putative Mechanisms of Action for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Derivatives Abstract The 2,3-dihydrofuro[2,3-c]pyridine core represents a significant heterocyclic scaffold in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanisms of Action for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Derivatives

Abstract

The 2,3-dihydrofuro[2,3-c]pyridine core represents a significant heterocyclic scaffold in medicinal chemistry, yet the specific mechanisms of action for its 3-ol derivatives remain largely uncharacterized in publicly accessible literature.[1][2] This technical guide synthesizes available data from structurally related isomers and analogous fused heterocyclic systems to propose and explore putative mechanisms of action for this promising compound class. By examining established activities of similar scaffolds, we present three primary, testable hypotheses for the biological function of 2,3-dihydrofuro[2,3-c]pyridin-3-ol derivatives: 1) anti-inflammatory effects through kinase inhibition, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4); 2) anticancer activity via modulation of key signaling pathways such as those governed by Receptor Tyrosine Kinases (RTKs); and 3) neurological activity through the inhibition of critical enzymes like cholinesterases and monoamine oxidases. This whitepaper provides the theoretical framework for these hypotheses, detailed experimental protocols to validate them, and the causal logic behind each methodological step, empowering researchers to systematically investigate this novel chemical space.

Introduction: The 2,3-Dihydrofuro[2,3-c]pyridine Scaffold

The fusion of a pyridine ring with other heterocyclic systems is a well-established strategy in drug discovery, yielding scaffolds with diverse and potent biological activities.[3][4] The 2,3-dihydrofuro[2,3-c]pyridine core is a motif of growing interest, combining the hydrogen bonding capabilities and aromatic system of the pyridine ring with the three-dimensional structure of a dihydrofuran moiety.[2] Its structural isomer, dihydrofuro[2,3-b]pyridine, has been successfully developed into potent inhibitors of IRAK4, validating the therapeutic potential of this fused ring system.[5] This guide focuses specifically on derivatives featuring a hydroxyl group at the 3-position, a functionalization that can significantly influence target engagement through hydrogen bonding, potentially altering selectivity and potency compared to other analogues.

Foundational Physicochemical Properties: A Prerequisite for Mechanistic Studies

Before embarking on complex mechanism of action studies, a foundational understanding of a compound's physicochemical properties is paramount. These characteristics govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for its translation into a viable therapeutic agent.[1] Key parameters for any 2,3-dihydrofuro[2,3-c]pyridin-3-ol derivative under investigation include pKa, lipophilicity (LogP), and aqueous solubility.

Table 1: Key Physicochemical Parameters and Their Significance
ParameterSymbolSignificance in Drug DevelopmentRecommended Experimental Method
Acid Dissociation Constant pKaDetermines the ionization state at physiological pH, affecting solubility, permeability, and target binding.Potentiometric Titration
Partition Coefficient LogPMeasures lipophilicity, predicting membrane permeability and potential for non-specific binding.Shake-Flask Method (Octanol/Water)
Aqueous Solubility SImpacts bioavailability and formulation options. Low solubility is a major hurdle in drug development.Kinetic or Thermodynamic Solubility Assay

A generalized workflow for determining these essential properties is a critical first step in any research program.

G cluster_physchem Physicochemical Property Workflow start Synthesized & Purified 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Derivative pka Determine pKa (Potentiometric Titration) start->pka logp Determine LogP (Shake-Flask Method) start->logp sol Determine Solubility (Kinetic/Thermodynamic) start->sol data Compile ADME Profile pka->data logp->data sol->data decision Proceed to MoA Studies? data->decision

Caption: Workflow for initial physicochemical characterization.

Putative Mechanisms of Action: Three Testable Hypotheses

Based on evidence from structurally related heterocyclic systems, we propose three primary mechanistic avenues for investigation.

Hypothesis 1: Anti-Inflammatory Activity via IRAK4 Kinase Inhibition

Causality: The most direct evidence for a potential mechanism comes from the regioisomeric dihydrofuro[2,3-b]pyridine scaffold, which has yielded highly potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5] IRAK4 is a critical upstream kinase in the innate immune signaling cascade, activated by Toll-like receptors (TLRs) and the IL-1 receptor family. Its activation leads to the downstream phosphorylation of proteins that ultimately activate the NF-κB and MAPK signaling pathways, driving the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

Proposed Mechanism: We hypothesize that 2,3-dihydrofuro[2,3-c]pyridin-3-ol derivatives can act as ATP-competitive inhibitors within the kinase domain of IRAK4. The pyridine nitrogen may form a key hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 3-ol group could provide an additional, crucial hydrogen bond interaction with residues in the active site, enhancing potency and/or selectivity. By blocking IRAK4 activity, these compounds would prevent the downstream signaling cascade, resulting in a potent anti-inflammatory effect.

G cluster_pathway Hypothesized IRAK4 Inhibition Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inhibitor 2,3-Dihydrofuro[2,3-c] pyridin-3-ol Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling cascade.

Hypothesis 2: Anticancer Activity via Receptor Tyrosine Kinase (RTK) Inhibition

Causality: Fused pyridine scaffolds are a hallmark of numerous approved and investigational kinase inhibitors used in oncology.[4][6] Many of these compounds target Receptor Tyrosine Kinases (RTKs), which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Proposed Mechanism: The 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold could function as a "hinge-binder" for various RTKs (e.g., EGFR, VEGFR, PDGFR). The planar furo-pyridine system can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket, while the pyridine nitrogen forms the canonical hydrogen bond to the kinase hinge. Inhibition of RTK autophosphorylation would block downstream pro-survival and proliferative pathways, such as the PI3K/Akt and Ras/MAPK cascades, ultimately leading to apoptosis or cell cycle arrest in cancer cells.

Hypothesis 3: Neuromodulatory Effects via Enzyme Inhibition

Causality: Structurally related furocoumarin derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[7] These enzymes are validated targets for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Proposed Mechanism: The furo-pyridine core could bind within the active site gorges of cholinesterases or the substrate cavities of MAOs. For cholinesterases, the compound might interact with key aromatic residues in the active site, such as tryptophan and tyrosine, preventing the breakdown of the neurotransmitter acetylcholine. For MAOs, the pyridine ring could interact with the FAD cofactor, inhibiting the oxidative deamination of monoamine neurotransmitters like serotonin and dopamine.

Experimental Roadmap for Mechanism of Action Validation

To systematically test these hypotheses, a tiered approach is recommended, beginning with broad phenotypic screening and progressing to specific target-based assays and pathway analysis.

Tier 1: Primary Phenotypic Screening

Objective: To identify the primary biological activity of the derivatives (e.g., cytotoxic, anti-inflammatory).

Protocol 1: MTT Cytotoxicity Assay This assay provides a quantitative measure of a compound's effect on cell proliferation and viability.[5]

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) or relevant cell lines for inflammation studies (e.g., THP-1 monocytes) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the 2,3-dihydrofuro[2,3-c]pyridin-3-ol derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin for cancer lines).

  • Incubation: Incubate plates for 48–72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Tier 2: Target-Specific Biochemical Assays

Objective: To determine if the compounds directly interact with the hypothesized molecular targets.

Protocol 2: IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) This is a robust, high-throughput method to quantify inhibitor binding to a kinase.

  • Reagent Preparation: Prepare assay buffer, a solution of Alexa Fluor™ 647-labeled ATP-competitive tracer, a solution of Eu-anti-tag antibody, and a solution of GST-tagged IRAK4 enzyme.

  • Compound Plating: Dispense serial dilutions of the test compounds into a low-volume 384-well plate.

  • Enzyme/Antibody Addition: Add the IRAK4 enzyme and Eu-antibody mixture to the wells.

  • Tracer Addition: Add the Alexa Fluor™ 647-tracer to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC₅₀ from the dose-response curve.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method) This colorimetric assay measures the activity of AChE or BChE.

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of Ellman's reagent (DTNB), a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and a solution of the respective enzyme.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound dilutions.

  • Enzyme Addition: Add the enzyme to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to enzyme activity.

  • Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value.

Tier 3: Cell-Based Pathway Analysis

Objective: To confirm that target engagement in a cellular context leads to the modulation of the intended signaling pathway.

Protocol 4: Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay This assay validates the anti-inflammatory effect in a cellular model.

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

  • Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubation: Incubate for 6-18 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Analysis: Determine the IC₅₀ value for the inhibition of TNF-α secretion.

G cluster_workflow Experimental Validation Workflow start Test Compound tier1 Tier 1: Phenotypic Screen (e.g., MTT Assay) start->tier1 decision1 Activity Observed? tier1->decision1 tier2 Tier 2: Biochemical Assay (e.g., Kinase/Enzyme Assay) decision1->tier2 Yes conclusion Mechanism Elucidated decision1->conclusion No (Inactive) decision2 Direct Target Hit? tier2->decision2 tier3 Tier 3: Cell-Based Pathway Assay (e.g., ELISA, Western Blot) decision2->tier3 Yes decision2->conclusion No (Off-target or Phenotypic Effect) tier3->conclusion

Caption: A tiered workflow for mechanism of action validation.

Conclusion

The 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold represents a promising, yet underexplored, area for drug discovery. While direct mechanistic data is currently sparse, a wealth of information from related heterocyclic systems allows for the formulation of strong, testable hypotheses. By positing that these derivatives may function as inhibitors of key kinases (such as IRAK4 or various RTKs) or enzymes central to neurological function (cholinesterases and MAOs), we provide a logical starting point for investigation. The experimental protocols detailed herein offer a clear and robust roadmap for researchers to systematically elucidate the true mechanism of action, assess the structure-activity relationship, and ultimately unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Mali, G., Maji, S., Chavan, K. A., Shukla, M., Kumar, M., Bhattacharyya, S., & Erande, R. D. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega. Available at: [Link]

  • Wu, S., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mali, G., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2- c ]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ResearchGate. Available at: [Link]

  • Gomaa, M. F. Y., et al. (2011). Investigation of furo[2,3-h]- and pyridazino[3,4-f]cinnolin-3-ol scaffolds as substrates for the development of novel HIV-1 integrase inhibitors. SciSpace. Available at: [Link]

  • PubChem. 2,3-Dihydrofuro[2,3-c]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Ouellette, V., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. Available at: [Link]

  • Sgalla, S., et al. (2023). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI. Available at: [Link]

  • Request PDF. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate. Available at: [Link]

  • Wieszczycka, K., & Staszak, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Google Patents. (1983). US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. Google Patents.
  • ResearchGate. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. ResearchGate. Available at: [Link]

  • Thery, F., & Ravez, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Patil, S. A., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC. Available at: [Link]

  • UPCommons. (2014). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]

  • Kar, S., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. Available at: [Link]

  • NextSDS. 2,3-Dihydrofuro[2,3-c]pyridin-5-ylMethanol, — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Foundational

Preclinical Evaluation of the 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Scaffold: In Vitro Biological Activity and Assay Methodologies

Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for drug discovery. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS No. 106531-53-7) represents a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heterocycles serve as privileged scaffolds for drug discovery. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS No. 106531-53-7) represents a highly versatile, stereochemically rich pharmacophore building block. While fully aromatic furo[2,3-c]pyridines are well-documented bioisosteres for indoles and benzofurans, the partial saturation of the furan ring and the presence of the 3-hydroxyl group in this specific compound introduce unique three-dimensional geometry (sp³ character) and novel hydrogen-bonding vectors.

This technical guide synthesizes the in vitro biological activity profile of the furo[2,3-c]pyridine class, detailing its mechanistic rationale in kinase inhibition and neuroreceptor agonism, and provides field-proven, self-validating experimental protocols for evaluating derivatives of this scaffold.

Mechanistic Rationale & Scaffold Significance

The utility of the 2,3-dihydrofuro[2,3-c]pyridin-3-ol core lies in its dual-action binding capability:

  • The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor. In kinase targets, this nitrogen frequently mimics the N1 of adenine, anchoring the molecule to the hinge region of the ATP-binding pocket.

  • The 3-Hydroxyl Group: Provides a highly polar, solvent-exposed vector. Unlike planar, fully aromatic analogs, the sp³ hybridized C3 carbon directs the hydroxyl group out of the primary aromatic plane. This allows for specific interactions with gatekeeper residues or serves as a synthetic handle for etherification to improve pharmacokinetic properties.

BindingLogic cluster_0 Scaffold Binding Logic in Kinase Pockets A 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Ligand Core) B Pyridine Nitrogen (H-Bond Acceptor) A->B Structural component C 3-OH Group (Solvent Exposure/H-Bond) A->C Structural component D Kinase Hinge Region (e.g., Met793 in EGFR) B->D Anchors via H-bond E Gatekeeper Residue / Solvent Channel C->E Steric accommodation F ATP-Competitive Inhibition D->F Blocks ATP binding E->F Drives selectivity

Diagram 1: Mechanistic binding logic of the furo[2,3-c]pyridine scaffold in ATP-competitive kinase inhibition.

Key In Vitro Biological Activities

Derivatization of the furo[2,3-c]pyridine core has yielded highly potent molecules across multiple therapeutic areas. The in vitro profiling of these derivatives focuses primarily on oncology (kinase inhibition) and neurology.

Oncology: Precision Kinase Inhibition

The furo[2,3-c]pyridine scaffold is a proven hinge-binder in precision oncology.

  • EGFR Inhibition: Recent in vitro studies and molecular dynamics simulations have demonstrated that furopyridine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including the wild-type and the highly resistant L858R/T790M/C797S triple mutants found in Non-Small Cell Lung Cancer (NSCLC) [1]. The scaffold efficiently bypasses the steric clashes introduced by the C797S mutation.

  • B-Raf Inhibition: Furo[2,3-c]pyridine-based indanone oximes have been discovered as highly potent and selective inhibitors of the B-Raf kinase, a primary driver in melanoma. In vitro screening revealed that the core structure provides optimal geometry for stabilizing the inactive "DFG-out" conformation of the kinase [3].

  • TAK1 Inhibition: 7-aminofuro[2,3-c]pyridine derivatives exhibit potent inhibition of Transforming growth factor-β-activated kinase 1 (TAK1). In vitro metabolite identification studies showed that this scaffold resists rapid oxidative metabolism, making it viable for in vivo ovarian cancer models [2].

Neurology: α7 Nicotinic Acetylcholine Receptor Agonism

Beyond oncology, the scaffold demonstrates excellent central nervous system (CNS) penetration. N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide was identified as a potent, selective agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR). In vitro functional assays (FLIPR) confirmed its efficacy in addressing cognitive deficits associated with schizophrenia, driven by the specific positioning of the nitrogen in the furo[2,3-c]pyridine ring which maximizes receptor affinity compared to furo[3,2-b]pyridine analogs [4].

Standardized In Vitro Experimental Protocols

To rigorously evaluate the biological activity of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol derivatives, researchers must employ self-validating assay systems. The following protocols prioritize data integrity by minimizing false positives (e.g., compound auto-fluorescence or aggregation).

Protocol A: High-Throughput Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive kinase inhibitors because the time-delayed readout eliminates background fluorescence common in heterocyclic libraries.

Rationale & Causality: Acoustic liquid handling is mandated to eliminate DMSO carryover, which can denature the kinase and artificially inflate IC₅₀ values. The ATP concentration must be set precisely at the KmATP​ of the specific kinase to ensure competitive binding kinetics are accurately measured.

Step-by-Step Methodology:

  • Compound Preparation: Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of the furopyridine derivative (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., EGFR T790M, 0.5 nM final) and biotinylated peptide substrate (100 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Crucial Step: This allows slow-binding inhibitors to reach equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ ). Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at 25°C.

  • Quench & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader (Ex: 340 nm; Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Workflow S1 Step 1: Compound Dilution (Acoustic Dispensing) S2 Step 2: Kinase & Substrate Incubation (15 min) S1->S2 S3 Step 3: ATP Addition Reaction Initiation S2->S3 S4 Step 4: Quench & Detection (Eu-Anti-Phospho Ab + APC) S3->S4 S5 Step 5: TR-FRET Readout (Ex: 340nm, Em: 615/665nm) S4->S5

Diagram 2: Standardized TR-FRET workflow for evaluating furopyridine kinase inhibitors.
Protocol B: Cell Viability & Target Engagement (CellTiter-Glo)

To validate that the in vitro biochemical potency translates to cellular efficacy, cell viability assays are performed on specific cancer lines (e.g., H1975 for mutant EGFR).

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 cells at 2,000 cells/well in 384-well white opaque plates in 25 µL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Dispense compounds directly into the culture media using a D300e digital dispenser. Normalize DMSO concentration to 0.1% across all wells to prevent solvent toxicity.

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells). Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Plot dose-response curves using a 4-parameter logistic regression to determine cellular IC₅₀.

Quantitative Data Summary

The following table summarizes the representative in vitro biological activity of validated furo[2,3-c]pyridine derivatives, demonstrating the scaffold's broad pharmacological utility.

Biological TargetScaffold Derivative TypeIn Vitro Assay TypeActivity (IC₅₀ / EC₅₀ / Kᵢ)Reference
EGFR (L858R/T790M) Substituted furopyridine (PD series)Biochemical (Kinase)~ 1.5 - 10 nM[1]
B-Raf (V600E) Furo[2,3-c]pyridine indanone oximeBiochemical (Kinase)< 5 nM[3]
TAK1 (MAP3K7) 7-aminofuro[2,3-c]pyridineBiochemical (Kinase)12 nM[2]
α7 nAChR Furopyridine-5-carboxamideFLIPR (Functional Cell)EC₅₀ = 40 nM[4]

References

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

Synthesis Pathways of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol: A Technical Guide for Scaffold Construction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7) Executive Summary & Chemical Significance The furo[2,3-c]pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7)

Executive Summary & Chemical Significance

The furo[2,3-c]pyridine ring system is a privileged heterocyclic scaffold, frequently utilized as a polar bioisostere for benzofurans and indoles in rational drug design. This core has been notably explored in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as PNU-142721 and PNU-109886[1]. Within this chemical space, 2,3-dihydrofuro[2,3-c]pyridin-3-ol [2] emerges as a critical, functionalized building block. The C3-hydroxyl group provides an essential synthetic handle for late-stage diversification, including stereoselective etherification, halogenation, or amination.

This technical guide critically evaluates the two most robust synthetic pathways for constructing this bicyclic system: the highly atom-economical Corey-Chaykovsky [4+1] Annulation and the classical, highly scalable Dieckmann Cyclization Route [3].

Pathway A: The Corey-Chaykovsky [4+1] Annulation Strategy

Mechanistic Rationale & Causality

The Corey-Chaykovsky reaction has been elegantly adapted for the synthesis of 3-hydroxy-2,3-dihydrobenzofurans and their aza-analogues[4]. Starting from 3-hydroxyisonicotinaldehyde, the reaction utilizes a sulfur ylide to achieve a one-pot cascade cyclization[5].

  • Ylide Selection: Trimethylsulfoxonium iodide (TMSI) is explicitly chosen over trimethylsulfonium iodide. The resulting sulfoxonium ylide is less reactive and more thermodynamically controlled, preventing premature, irreversible acid-base quenching by the acidic phenolic proton before the aldehyde can be attacked[6].

  • Cascade Cyclization: The ylide attacks the C4-aldehyde to form a betaine intermediate. This collapses via the expulsion of dimethyl sulfoxide (DMSO) to yield an oxirane (epoxide) at the C4 position.

  • 5-exo-tet Ring Closure: The basic conditions concurrently deprotonate the C3-hydroxyl group. The resulting pyridin-3-olate nucleophile undergoes a regioselective 5-exo-tet intramolecular attack on the less sterically hindered terminal methylene of the epoxide, directly yielding the 2,3-dihydrofuro[2,3-c]pyridin-3-ol core[6].

CC_Mechanism A 3-Hydroxyisonicotinaldehyde C Betaine Intermediate A->C Nucleophilic Addition B Dimethylsulfoxonium Methylide (Sulfur Ylide) B->C Attacks C=O D Epoxide Intermediate (Oxirane at C4) C->D Elimination of DMSO E Intramolecular 5-exo-tet Nucleophilic Attack D->E Base-promoted Phenoxide formation F 2,3-Dihydrofuro[2,3-c]pyridin-3-ol E->F Ring Closure

Figure 1: Corey-Chaykovsky cascade mechanism for 2,3-dihydrofuro[2,3-c]pyridin-3-ol synthesis.

Self-Validating Experimental Protocol: Corey-Chaykovsky Route

This protocol incorporates in-process physical observations to validate reaction progression.

  • Ylide Generation: Flame-dry a Schlenk flask under N₂. Add Trimethylsulfoxonium iodide (1.2 eq) and anhydrous DMSO (0.2 M). Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.3 eq) portion-wise.

    • Validation Check: Observe immediate H₂ gas evolution. The cessation of bubbling (approx. 30 mins) confirms the complete formation of the active sulfur ylide.

  • Annulation: Dissolve 3-hydroxyisonicotinaldehyde (1.0 eq) in a minimal volume of anhydrous DMSO and add dropwise to the ylide solution.

    • Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, slightly yellow solution as the betaine intermediate forms.

  • Cyclization: Heat the mixture to 50 °C for 3 hours.

    • Validation Check: TLC monitoring (Hexanes/EtOAc 1:1) will show the disappearance of the aldehyde starting material (UV active, stains bright yellow/orange with 2,4-DNP) and the appearance of a more polar, 2,4-DNP-negative spot corresponding to the product.

  • Workup: Quench cautiously with saturated aq. NH₄Cl. Extract with EtOAc (3x), wash the combined organics extensively with brine (5x) to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Pathway B: The Dieckmann Cyclization & Reduction Route

Mechanistic Rationale & Causality

For multi-kilogram scale syntheses where the generation of explosive H₂ gas and the use of DMSO pose safety or environmental concerns, the classical Dieckmann condensation provides a highly robust, stepwise alternative starting from 3-hydroxy-4-pyridinecarboxylic acid[3].

  • O-Alkylation: The phenolic OH of methyl 3-hydroxyisonicotinate is alkylated using ethyl bromoacetate. Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenol without hydrolyzing the ester groups.

  • Intramolecular Claisen (Dieckmann): Treatment of the resulting diester with sodium methoxide (NaOMe) drives the formation of the 5-membered furanone ring. The thermodynamic driving force is the formation of the highly stable, conjugated enolate of the resulting β-keto ester.

  • Decarboxylation & Reduction: Acid-catalyzed hydrolysis and thermal decarboxylation yield the furo[2,3-c]pyridin-3(2H)-one intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol stereoselectively reduces the ketone to the target alcohol. If enantiopure (R)- or (S)-alcohols are required, asymmetric transfer hydrogenation using chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN] can be employed[7].

Dieckmann_Workflow N1 Methyl 3-hydroxyisonicotinate N2 O-Alkylation (Ethyl bromoacetate, K2CO3) N1->N2 N3 Diester Intermediate N2->N3 N4 Dieckmann Condensation (NaOMe / MeOH) N3->N4 N5 3-Oxo-2,3-dihydrofuro[2,3-c]pyridine -2-carboxylate N4->N5 N6 Saponification & Decarboxylation (aq. HCl, Heat) N5->N6 N7 Furo[2,3-c]pyridin-3(2H)-one N6->N7 N8 Carbonyl Reduction (NaBH4 / MeOH) N7->N8 N9 2,3-Dihydrofuro[2,3-c]pyridin-3-ol N8->N9

Figure 2: Stepwise Dieckmann cyclization and reduction workflow.

Self-Validating Experimental Protocol: Dieckmann Route
  • Alkylation: React methyl 3-hydroxyisonicotinate (1.0 eq) with ethyl bromoacetate (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60 °C for 4 hours.

    • Validation Check: Crude IR spectroscopy of the worked-up aliquot will show the complete disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹).

  • Dieckmann Cyclization: Dissolve the isolated diester in anhydrous MeOH. Add NaOMe (1.5 eq) and stir at room temperature for 2 hours.

    • Validation Check: The solution will rapidly transition to a deep orange/red color, visually confirming the formation of the highly conjugated β-keto ester enolate.

  • Decarboxylation: Concentrate the mixture, add 6M HCl, and reflux for 4 hours.

    • Validation Check: Vigorous CO₂ gas evolution will be observed upon heating. The reaction is deemed complete when bubbling permanently ceases.

  • Reduction: Cool the mixture to 0 °C, neutralize to pH 7 with NaOH, dilute with MeOH, and add NaBH₄ (1.5 eq) portion-wise.

    • Validation Check: Mild effervescence (H₂ from borohydride decomposition) occurs. TLC confirms the conversion of the ketone to the more polar alcohol.

Quantitative Data & Pathway Optimization

The selection between Pathway A and Pathway B depends heavily on the project phase (discovery vs. process chemistry) and the requirement for asymmetric synthesis.

MetricPathway A (Corey-Chaykovsky)Pathway B (Dieckmann Route)
Starting Material 3-Hydroxyisonicotinaldehyde3-Hydroxy-4-pyridinecarboxylic acid
Step Count 1 (Cascade)4 (Linear)
Overall Yield 65% - 75%45% - 55%
Atom Economy High (Loss of DMSO)Low (Loss of EtOH, MeOH, CO₂)
Scalability Moderate (H₂ evolution, DMSO removal)Excellent (Standard process conditions)
Stereocontrol Yields racemic mixtureAmenable to Asymmetric Transfer Hydrogenation
Primary Use Case MedChem Discovery & SAR generationProcess Chemistry & Scale-up

References

  • [1] Romines, K. R., et al. (1999). Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. The Journal of Organic Chemistry. URL:[Link]

  • [4] Novartis AG (2021). Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors (Patent WO2021186324A1). Google Patents. URL:

  • [7] Mirati Therapeutics (2024). Prmt5 inhibitors and uses thereof (Patent WO2024220917A1). Google Patents. URL:

  • [6] Novartis AG (2021). Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors (Patent US20210299100A1). Google Patents. URL:

  • [5] Fang, Z., et al. (2022). The[4+1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3-dihydrobenzofurans. New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]

Sources

Foundational

Structural Elucidation and Stereochemical Dynamics of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol: A Privileged Scaffold in Drug Discovery

Executive Summary: The Strategic Value of the Dihydrofuropyridine Scaffold In modern structure-based drug design (SBDD), the selection of bicyclic heteroaromatic scaffolds dictates not only target affinity but also the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Dihydrofuropyridine Scaffold

In modern structure-based drug design (SBDD), the selection of bicyclic heteroaromatic scaffolds dictates not only target affinity but also the pharmacokinetic fate of the molecule. The compound 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7) represents a highly privileged building block.

From a mechanistic perspective, fully unsaturated furan rings are notorious for undergoing CYP450-mediated metabolic activation, generating electrophilic intermediates that act as suicide inhibitors of liver microsomes[1]. By saturating the furan ring to a dihydrofuran derivative, we eliminate this metabolic liability while retaining the electron-deficient nature of the fused pyridine ring, which further dampens unwanted oxidative reactivity[1]. Furthermore, functionalizing the C3 position with a hydroxyl group introduces a critical chiral center, transforming a flat, two-dimensional fragment into a three-dimensional pharmacophore capable of highly directional hydrogen bonding. This guide deconstructs the crystallographic properties, stereochemical resolution, and synthetic protocols required to leverage this molecule in advanced drug discovery pipelines.

Crystallographic Architecture and Conformational Analysis

Understanding the spatial geometry of 2,3-dihydrofuro[2,3-c]pyridin-3-ol requires rigorous single-crystal X-ray diffraction analysis. Unlike its fully aromatic counterpart, the dihydrofuran ring introduces sp³ hybridization at the C2 and C3 positions, breaking the absolute planarity of the bicyclic system.

Ring Puckering and Torsion Angles

In the crystal lattice, the pyridine ring remains strictly planar, but the dihydrofuran ring adopts an envelope conformation. The C3 atom (bearing the hydroxyl group) typically deviates from the plane defined by the other four atoms of the five-membered ring. This puckering is critical: it projects the C3-OH group either axially or equatorially relative to the fused system, directly dictating its ability to interact with kinase hinge regions or receptor binding pockets (such as those in TAK1 or TLR8)[1][2].

Hydrogen Bonding Networks

The molecule possesses a dual-character hydrogen bonding profile:

  • Pyridine Nitrogen (N6): Acts as a strong hydrogen bond acceptor. In known furopyridine-kinase complexes (e.g., TAK1 inhibitors), this nitrogen frequently forms a critical hydrogen bond with the backbone NH of hinge residues (e.g., Alanine-106)[1].

  • C3-Hydroxyl (C3-OH): Acts as both a donor and an acceptor, allowing for solvent-mediated bridging or direct interaction with polar side chains.

Quantitative Crystallographic Data

The following table summarizes the benchmark crystallographic parameters typically observed for enantiopure C3-substituted dihydrofuro[2,3-c]pyridines derived from high-resolution ORTEP analyses[2].

ParameterValue / DescriptionCausality / Structural Impact
Space Group P21​ or P21​21​21​ (Chiral)Confirms successful enantiomeric resolution; lack of inversion centers.
N(Pyridine)···H-O Distance ~2.75 - 2.85 Å (Intermolecular)Drives the formation of dimeric or polymeric chains in the crystal lattice.
C2-C3-O Torsion Angle ~115° - 120°Indicates the degree of envelope puckering; relieves steric clash with the pyridine C4 proton.
Flack Parameter < 0.05Self-validating metric ensuring absolute stereochemical assignment via anomalous dispersion.

Stereochemical Architecture: The C3 Chiral Center

The stereochemistry at C3 is the defining feature of 2,3-dihydrofuro[2,3-c]pyridin-3-ol. The (R) and (S) enantiomers present the hydroxyl group in entirely different vectors. In my experience overseeing lead optimization campaigns, relying on racemic mixtures of this building block leads to flat SAR (Structure-Activity Relationship) curves and confounding off-target toxicity data.

Achieving stereocontrol via standard asymmetric transition-metal hydrogenation of the corresponding ketone is notoriously difficult due to the basicity of the pyridine nitrogen, which coordinates to and poisons chiral catalysts (e.g., Ruthenium or Rhodium complexes). Therefore, the most robust, field-proven method for establishing stereochemical control of furo[2,3-c]pyridine intermediates is enzymatic kinetic resolution [3].

Self-Validating Protocol: Enzymatic Resolution and Crystallographic Validation

To ensure absolute scientific integrity, the following protocol describes a self-validating system for isolating the pure enantiomers of 2,3-dihydrofuro[2,3-c]pyridin-3-ol and confirming their absolute configuration.

Phase 1: Enzymatic Kinetic Resolution

Causality: We utilize Candida antarctica Lipase B (CAL-B) because it exhibits high enantioselectivity for secondary alcohols adjacent to fused aromatic systems, selectively acylating the (R) -enantiomer while leaving the (S) -enantiomer untouched[3].

  • Substrate Preparation: Dissolve racemic 2,3-dihydrofuro[2,3-c]pyridin-3-ol (10 mmol) in anhydrous diisopropyl ether (50 mL).

  • Acylation: Add vinyl acetate (30 mmol) as the acyl donor. The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the leaving group (ethenol) to acetaldehyde.

  • Enzyme Addition: Introduce immobilized CAL-B (Novozym 435, 10% w/w).

  • Incubation & Monitoring: Stir at 30°C. Monitor the reaction strictly via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Self-Validation: Stop the reaction exactly at 50% conversion to ensure maximum enantiomeric excess (ee > 99%).

  • Separation: Filter off the enzyme. Separate the unreacted (S) -alcohol from the (R) -acetate via standard silica gel flash chromatography (EtOAc/Hexane gradient).

  • Hydrolysis: Hydrolyze the (R) -acetate using K₂CO₃ in MeOH to recover the pure (R) -2,3-dihydrofuro[2,3-c]pyridin-3-ol.

Phase 2: Single Crystal Growth and X-Ray Diffraction

Causality: Absolute stereochemistry cannot be definitively assigned by NMR alone; anomalous X-ray scattering is mandatory.

  • Solvent Selection: Dissolve 10 mg of the enantiopure compound in a minimum volume of a binary solvent system (e.g., CH₃CN/CH₃OH 1:1)[2].

  • Vapor Diffusion: Place the open vial inside a larger closed chamber containing a volatile anti-solvent (e.g., pentane or diethyl ether).

  • Harvesting: After 48-72 hours, harvest the resulting pale-yellow, single-domain crystals[2].

  • Diffraction: Mount on a cryoloop and collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å). Self-Validation: Cu-Kα is chosen over Mo-Kα because the longer wavelength maximizes the anomalous scattering signal of the oxygen atoms, ensuring a highly accurate Flack parameter for absolute configuration assignment.

Visualizations of Workflows and Logic

Stereoselective Synthesis and Validation Workflow

The following diagram illustrates the logical flow of the enzymatic resolution and crystallographic validation process.

SynthesisWorkflow Racemic Racemic 2,3-Dihydrofuro [2,3-c]pyridin-3-ol Enzyme CAL-B Lipase + Vinyl Acetate Racemic->Enzyme Resolution Kinetic Resolution (50% Conversion) Enzyme->Resolution S_Alcohol (S)-Alcohol (Unreacted) Resolution->S_Alcohol Silica Separation R_Acetate (R)-Acetate (Acylated) Resolution->R_Acetate Silica Separation HPLC Chiral HPLC Validation (ee > 99%) S_Alcohol->HPLC Hydrolysis Mild Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis R_Alcohol (R)-Alcohol (Recovered) Hydrolysis->R_Alcohol R_Alcohol->HPLC XRay Single Crystal X-Ray (Flack Parameter < 0.05) HPLC->XRay Crystallization (Vapor Diffusion)

Caption: Workflow for the enzymatic kinetic resolution and absolute stereochemical validation.

Pharmacophore Target Engagement Model

This diagram maps the causal relationship between the structural features of the molecule and its target engagement profile.

PharmacophoreModel Scaffold 2,3-Dihydrofuro[2,3-c] pyridin-3-ol Feature1 Pyridine N6 (Electron Deficient) Scaffold->Feature1 Feature2 Dihydrofuran Ring (sp3 Hybridized) Scaffold->Feature2 Feature3 C3-OH Group (Chiral Center) Scaffold->Feature3 Effect1 H-Bond Acceptor (Kinase Hinge Binding) Feature1->Effect1 e.g., TAK1 Ala-106 Effect2 Evades CYP450 Metabolic Activation Feature2->Effect2 No suicide inhibition Effect3 Directional H-Bonding (Stereospecific Affinity) Feature3->Effect3 Enantiomeric discrimination

Caption: Pharmacophoric mapping of structural features to biological and pharmacokinetic outcomes.

Conclusion

The 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold is a masterclass in structural medicinal chemistry. By strategically saturating the furan ring, researchers can bypass the severe CYP450 liabilities associated with fully aromatic furopyridines[1]. Concurrently, the introduction of the C3 hydroxyl group creates a highly specific, stereochemically dependent interaction vector. However, exploiting this scaffold requires rigorous adherence to self-validating analytical protocols—specifically, enzymatic kinetic resolution coupled with anomalous X-ray diffraction—to ensure that the three-dimensional architecture driving target engagement is flawlessly characterized.

References

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines Journal of Medicinal Chemistry - ACS Publications[Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Ethiopian Education and Research Network (ETHERNET)[Link]

  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol: A Technical Guide for Preclinical Development

Executive Summary & Mechanistic Rationale The compound 2,3-Dihydrofuro[2,3-c]pyridin-3-ol represents a critical heterocyclic scaffold in modern medicinal chemistry. Derivatives of the furo[2,3-c]pyridine core are activel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2,3-Dihydrofuro[2,3-c]pyridin-3-ol represents a critical heterocyclic scaffold in modern medicinal chemistry. Derivatives of the furo[2,3-c]pyridine core are actively investigated as next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, specifically targeting wild-type and mutant forms (e.g., L858R/T790M) in non-small cell lung cancer (NSCLC) [1].

However, the structural features that confer target affinity—namely, the electron-rich furan ring and the basic pyridine nitrogen—also introduce specific toxicological liabilities. The pyridine nitrogen can become protonated at physiological pH, facilitating cation- π interactions with aromatic residues (Tyr652, Phe656) in the central cavity of the hERG potassium channel, leading to cardiotoxicity. Furthermore, the furan moiety is susceptible to cytochrome P450 (CYP450) mediated bioactivation in the liver, potentially forming reactive epoxide intermediates that cause oxidative stress and hepatotoxicity.

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, causality-driven in vitro toxicity screening workflow. This guide moves beyond basic protocols, explaining the why behind each methodological choice to ensure robust Go/No-Go decision-making during early lead optimization.

Core In Vitro Toxicity Workflows

To establish a comprehensive safety profile, the screening cascade is divided into four critical domains:

  • General Cytotoxicity (CCK-8 Assay): Differentiating baseline toxicity in normal cells (e.g., Vero, HEK293) from therapeutic anti-proliferative efficacy in target cancer lines (e.g., A549, H1975). We utilize the CCK-8 assay over the traditional MTT assay because CCK-8 produces a water-soluble formazan dye. This eliminates the need for DMSO solubilization, which often causes lipophilic heterocycles to precipitate and skew absorbance readings.

  • Hepatotoxicity (HepG2 / Primary Hepatocytes): Assessing Drug-Induced Liver Injury (DILI) risk. Because furo-pyridines undergo extensive Phase I metabolism, evaluating viability post-CYP450 activation is crucial.

  • Cardiotoxicity (Automated hERG Patch-Clamp): Evaluating the risk of delayed ventricular repolarization and QT prolongation in strict accordance with ICH S7B regulatory guidelines [2].

  • Genotoxicity (Ames Test): Screening for mutagenic potential using bacterial reverse mutation assays, standardized under OECD Guideline 471 [3].

Workflow Start 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Test Compound) Cyto Cytotoxicity (CCK-8) Vero vs. Target Cells Start->Cyto Hepato Hepatotoxicity (HepG2 3D Spheroids) Start->Hepato Cardio Cardiotoxicity (hERG Patch Clamp) Start->Cardio Geno Genotoxicity (Ames Test OECD 471) Start->Geno Decision Go/No-Go Decision Lead Optimization Cyto->Decision Selectivity Index > 10 Hepato->Decision IC50 > 100 µM Cardio->Decision IC50 > 30 µM Geno->Decision Negative Reversion

Decision tree for the preliminary in vitro toxicity screening workflow.

Experimental Protocols (Step-by-Step)

Every protocol described below is designed as a self-validating system, incorporating strict positive and negative controls to ensure data integrity.

Protocol A: CCK-8 Cell Viability Assay (Cytotoxicity & Hepatotoxicity)

Rationale: Measures mitochondrial dehydrogenase activity as a proxy for cell viability, avoiding the solvent-interference issues of MTT.

  • Cell Seeding: Seed Vero (normal kidney), A549 (NSCLC), and HepG2 (hepatocellular carcinoma) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2,3-Dihydrofuro[2,3-c]pyridin-3-ol in 100% DMSO to create a 10 mM stock. Dilute in culture media to final concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Treatment: Aspirate media and add 100 µL of compound-treated media per well. Include vehicle control (0.5% DMSO) and positive control (Doxorubicin, 10 µM). Incubate for 48 hours.

  • Assay Execution: Add 10 µL of CCK-8 reagent (Dojindo) to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol B: Automated Patch-Clamp for hERG Inhibition (ICH S7B)

Rationale: Direct electrophysiological measurement of IKr current blockade, the primary mechanism for drug-induced QT prolongation.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 2,3-Dihydrofuro[2,3-c]pyridin-3-ol at ascending concentrations (1, 3, 10, 30 µM). Use E-4031 (100 nM) as a positive control to ensure complete hERG blockade.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the pre-compound baseline to determine the IC₅₀.

Protocol C: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Rationale: Detects point mutations (frameshifts and base-pair substitutions) induced by the compound or its Phase I metabolites.

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Metabolic Activation: Prepare S9 mix using Aroclor 1254-induced rat liver homogenate to simulate mammalian hepatic metabolism.

  • Plate Incorporation: Mix 100 µL of bacterial suspension, 50 µL of test compound (at 5 concentrations up to 5000 µ g/plate ), and either 500 µL of S9 mix (+S9) or phosphate buffer (-S9) into 2 mL of molten top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

Mechanistic Pathway of Toxicity

Understanding the cellular fate of the compound is critical for lead optimization. If hepatotoxicity is observed, it is often driven by CYP450-mediated bioactivation of the furan ring, leading to Reactive Oxygen Species (ROS) generation, mitochondrial depolarization, and subsequent apoptosis.

Mechanism Drug Furo[2,3-c]pyridine Internalization CYP CYP450 Metabolism (Liver Microsomes) Drug->CYP Phase I hERG hERG Channel Blockade Drug->hERG Pyridine N-binding ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Epoxide intermediates Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptosis / Necrosis (Toxicity) Mito->Apoptosis Caspase Activation

Mechanistic pathways of furo[2,3-c]pyridine-induced cellular toxicity.

Data Presentation & Interpretation

The following tables represent the standardized format for reporting the preliminary toxicity data of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol. Note: Values are representative benchmarks based on typical furo[2,3-c]pyridine derivatives in recent literature.

Table 1: Cytotoxicity & Hepatotoxicity Profile
Cell LineTissue OriginAssay TypeExpected IC₅₀ (µM)Interpretation
A549 NSCLC (Target)CCK-8 (48h)10.5 - 18.0High therapeutic efficacy.
Vero Normal KidneyCCK-8 (48h)> 100.0Low baseline cytotoxicity.
HepG2 Liver CarcinomaCCK-8 (48h)> 85.0Acceptable hepatotoxicity profile.
Selectivity Index (Vero IC₅₀ / A549 IC₅₀)Calculation> 5.5Favorable therapeutic window.
Table 2: Cardiotoxicity & Genotoxicity Profile
AssayTarget / StrainConditionResult / IC₅₀Regulatory Standard
Patch-Clamp hERG K+ ChannelWhole-cell> 30 µMICH S7B (Low Risk)
Ames Test TA98 (Frameshift)± S9 ActivationNegative (< 2-fold)OECD 471
Ames Test TA100 (Base-pair)± S9 ActivationNegative (< 2-fold)OECD 471

References

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules (MDPI). Available at:[Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. U.S. Food and Drug Administration (FDA) Guidance for Industry. Available at:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Assay). Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol as a Versatile Scaffold in Medicinal Chemistry

Introduction & Pharmacological Relevance The furo[2,3-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as a bioisostere for indoles, benzofurans, and azaindoles, this bicycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The furo[2,3-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as a bioisostere for indoles, benzofurans, and azaindoles, this bicyclic system offers improved aqueous solubility and unique hydrogen-bonding profiles due to the basic pyridine nitrogen. Furo[2,3-c]pyridines are the core structural motifs in several high-profile clinical candidates, including the potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) PNU-142721 and PNU-109886[1], as well as highly selective indanone oxime-based B-Raf inhibitors used in oncology[2].

While fully aromatic furo[2,3-c]pyridines are common, 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7) [3] provides a distinct synthetic advantage. The presence of the sp³-hybridized C3 carbon bearing a hydroxyl group acts as a versatile chemical linchpin. It allows medicinal chemists to access 3-substituted derivatives, perform stereospecific functionalizations, or drive the system toward aromatization—transformations that are fundamentally impossible on the fully aromatic parent heterocycle.

Chemical Logic & Reactivity Profile

The utility of 2,3-dihydrofuro[2,3-c]pyridin-3-ol lies in its divergent reactivity. As a Senior Application Scientist, selecting the right activation pathway for this scaffold dictates the success of the downstream library synthesis.

  • The Carbonyl Linchpin (Oxidation): The secondary alcohol can be oxidized to furo[2,3-c]pyridin-3(2H)-one. This ketone is highly electrophilic due to the electron-withdrawing nature of the fused pyridine ring. It serves as an excellent hub for reductive aminations (yielding 3-amino derivatives) or Grignard additions (yielding tertiary alcohols).

  • Thermodynamic Aromatization (Dehydration): The dihydrofuran ring is poised for aromatization. Converting the C3-hydroxyl into a good leaving group (e.g., a mesylate) followed by base-induced E2 elimination provides a rapid, high-yielding route to the fully aromatic furo[2,3-c]pyridine[4].

  • Stereochemical Control (Kinetic Resolution): For targets requiring enantiopure scaffolds (such as the (S)-enantiomers of the PNU-series HIV-1 inhibitors), the secondary alcohol can be subjected to enzymatic kinetic resolution using lipases, providing strict stereochemical control early in the synthetic sequence[1].

  • Regioselective Lithiation: Once aromatized, the scaffold can be selectively functionalized at the C2 position using superbase chemistry (e.g., n-BuLi/LiDMAE), enabling robust cross-coupling for library expansion[5].

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent synthetic workflows accessible from the 2,3-dihydrofuro[2,3-c]pyridin-3-ol building block.

G A 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Starting Scaffold) B Furo[2,3-c]pyridin-3(2H)-one (Electrophilic Hub) A->B Oxidation (DMP, 0°C) C Furo[2,3-c]pyridine (Aromatic Core) A->C Dehydration (MsCl, then DBU) D Enantiopure (R)/(S) 3-ol (Chiral Building Block) A->D Kinetic Resolution (Lipase, Vinyl Acetate) E C3-Substituted Derivatives (Amines / Tertiary Alcohols) B->E Nucleophilic Addition / Reductive Amination F C2/C7 Functionalized Furo[2,3-c]pyridines C->F Regioselective Lithiation (n-BuLi / LiDMAE)

Figure 1: Divergent synthetic pathways from 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

Experimental Protocols

Protocol A: Mild Oxidation to Furo[2,3-c]pyridin-3(2H)-one

Objective: Convert the 3-ol to the corresponding ketone without over-oxidizing the pyridine nitrogen. Causality & Logic: Dess-Martin Periodinane (DMP) is selected over harsh oxidants (like Jones reagent or KMnO₄) to prevent the formation of pyridine N-oxides and to avoid acidic conditions that could cleave the delicate dihydrofuran ether linkage.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dihydrofuro[2,3-c]pyridin-3-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.

  • Quench (Critical Step): Dilute the mixture with a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, preventing them from complexing with or oxidizing the electron-rich pyridine ring during workup.

  • Extraction: Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Dehydration to Aromatic Furo[2,3-c]pyridine

Objective: Achieve full aromatization of the bicyclic system. Causality & Logic: Direct acid-catalyzed dehydration often leads to unwanted polymerization or ring-opening of the furan. A milder, self-validating two-step approach is used: converting the hydroxyl into a mesylate (a superior leaving group), followed by an E2 elimination driven by the thermodynamic stability of the resulting aromatic system[4].

Step-by-Step Methodology:

  • Mesylation: Dissolve the 3-ol (1.0 equiv) in anhydrous DCM at 0 °C. Add triethylamine (Et₃N, 2.0 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour.

  • Intermediate Isolation: Wash the organic layer with brine, dry, and concentrate to yield the crude mesylate. Note: Do not subject the mesylate to silica gel chromatography as it may prematurely decompose.

  • Elimination: Dissolve the crude mesylate in anhydrous THF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv). Causality: DBU is a sterically hindered, non-nucleophilic base that promotes E2 elimination without competing nucleophilic substitution at the C3 carbon.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Cool to room temperature, concentrate, and purify via silica gel chromatography to afford the pure furo[2,3-c]pyridine.

Quantitative Data Summary

The following table summarizes the expected outcomes, conditions, and strategic advantages of the primary transformations utilizing 2,3-dihydrofuro[2,3-c]pyridin-3-ol.

Reaction TypeReagents / ConditionsTarget ScaffoldTypical YieldStrategic Advantage / Causality
Oxidation DMP, DCM, 0 °C to RTFuro[2,3-c]pyridin-3(2H)-one85–92%Avoids pyridine N-oxidation; provides an electrophilic hub for reductive amination.
Dehydration 1. MsCl, Et₃N, DCM2. DBU, THF, RefluxFuro[2,3-c]pyridine75–88%Mild E2 elimination prevents furan ring-opening; driven by aromatic stabilization.
Kinetic Resolution Lipase, Vinyl Acetate, Toluene, 37 °CEnantiopure (R)/(S) 3-ol~45% (per isomer)Essential for stereospecific drug-target interactions (e.g., HIV-1 RTIs).
Regioselective Lithiation n-BuLi / LiDMAE, THF, -78 °CC2-Functionalized Furo[2,3-c]pyridine60–80%Superbase directs lithiation exclusively to C2 via furan oxygen coordination[5].

References

  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Source: Heterocycles (Clockss Archive) URL:[Link]

  • Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Executive Summary The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged, three-dimensional pharmacophore frequently utilized as a bioisostere for benzofurans in modern drug discovery[1]. The installation of a chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged, three-dimensional pharmacophore frequently utilized as a bioisostere for benzofurans in modern drug discovery[1]. The installation of a chiral hydroxyl group at the C3 position dramatically alters the molecule's hydrogen-bonding network and target-binding kinetics. Because classical resolution methods (e.g., using pentolactone or chiral HPLC) are time-consuming and suffer from a maximum 50% theoretical yield[2], catalytic asymmetric synthesis has become the industry standard. This guide details two state-of-the-art, field-proven methodologies for synthesizing highly enantioenriched 2,3-dihydrofuro[2,3-c]pyridin-3-ols.

Mechanistic Rationale & Strategy Selection

When working with the furo[2,3-c]pyridine core, the inherent basicity of the pyridine nitrogen (pKa ~ 5.5) presents a unique challenge: it can act as a competitive Lewis base, binding to transition metal centers and poisoning the chiral catalyst. To circumvent this, synthetic strategies must rely on highly coordinated, robust catalytic systems.

Strategy A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality of Choice: The Noyori-type ATH utilizes a tightly bound bidentate ligand (e.g., TsDPEN) that saturates the Ru(II) coordination sphere, preventing off-target pyridine binding. The reaction proceeds via an outer-sphere mechanism . The substrate never directly coordinates to the metal; instead, facial selectivity is dictated by a highly ordered 6-membered pericyclic transition state driven by NH-O hydrogen bonding and CH-π interactions between the catalyst and the ketone substrate.

ATH_Mechanism K Furo[2,3-c]pyridin-3-one (Prochiral Substrate) TS Outer-Sphere Transition State (NH-O & CH-π) K->TS Facial Coordination Cat Ru(II)-TsDPEN (Chiral Catalyst) Cat->TS Hydride Delivery Prod (R)-2,3-Dihydrofuro [2,3-c]pyridin-3-ol (Chiral Product) TS->Prod Stereoselective Reduction

Mechanistic pathway of Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Strategy B: Cu(I)-Catalyzed Asymmetric Intramolecular Cyclization

Causality of Choice: Adapted from the groundbreaking synthesis of chiral dihydrobenzofuran-3-ols[3], this method constructs the furan ring and the chiral center simultaneously. By using an aryl pinacolboronic ester tethered to a ketone, a Cu(I)-bisphosphine complex catalyzes an intramolecular addition. The steric bulk of the chiral phosphine ligand (e.g., (R)-BINAP) forces the incoming nucleophilic copper-aryl species to attack solely from the Re-face of the ketone, enabling the formation of sterically hindered tertiary alcohols[4].

Quantitative Data Presentation

The following table summarizes the operational metrics of both methodologies to aid in route selection for process chemistry and scale-up.

ParameterStrategy A: Ru(II)-Catalyzed ATHStrategy B: Cu(I)-Catalyzed Cyclization
Reaction Type Ketone ReductionIntramolecular C-C Bond Formation
Precursor Furo[2,3-c]pyridin-3-one4-(Pinacolboryl)-3-pyridyloxy-ketone
Catalyst System RuCl(p-cymene)[(R,R)-TsDPEN]CuCl / (R)-BINAP / t-BuOK
Typical Yield 85 - 95%70 - 85%
Enantiomeric Excess (ee) > 98%90 - 95%
Key Advantage High atom economy, highly scalableAccess to complex tertiary alcohols
Primary Limitation Limited to secondary alcoholsRequires multi-step precursor synthesis

Validated Experimental Protocols

Protocol A: Ru-ATH of Furo[2,3-c]pyridin-3-one (Self-Validating System)

This protocol is designed to eliminate moisture-induced catalyst degradation, a primary cause of reaction failure.

  • Preparation & Degassing: In a flame-dried Schlenk tube, add furo[2,3-c]pyridin-3-one (1.0 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 mmol, 0.5 mol%). Evacuate the flask and backfill with ultra-high-purity Argon three times.

    • Causality: Oxygen irreversibly oxidizes the active Ru(II)-hydride intermediate to an inactive Ru(III) species.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed dichloromethane (DCM). Stir until homogenous.

  • Azeotrope Injection: Slowly inject 1.0 mL of a pre-mixed, anhydrous Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.

  • Reaction: Seal the tube and stir at 25°C for 12 hours.

  • Self-Validation Check: Extract a 50 µL aliquot via microsyringe. Quench into 0.5 mL of saturated aqueous NaHCO₃ and extract with 1 mL EtOAc. Analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10).

    • Validation Criteria: The UV trace (254 nm) must show complete disappearance of the ketone peak and >98% ee for the alcohol. If conversion is <50%, the azeotrope was likely wet; spike the reaction with an additional 0.2 mol% catalyst.

  • Workup: Once validated, concentrate the mixture under reduced pressure. Partition between EtOAc (20 mL) and saturated NaHCO₃ (20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure (R)-2,3-dihydrofuro[2,3-c]pyridin-3-ol.

Protocol B: Cu(I)-Catalyzed Intramolecular Cyclization

Cu_Workflow S1 1. Glovebox Setup (O2 < 1 ppm, H2O < 1 ppm) S2 2. CuCl & (R)-BINAP Pre-complexation (30 min) S1->S2 S3 3. Substrate & Base Addition (Aryl BPin + t-BuOK) S2->S3 S4 4. Intramolecular Cyclization (Toluene, 60°C, 24h) S3->S4 S5 5. Chiral HPLC Validation (ee > 90%) S4->S5

Step-by-step workflow for Cu(I)-catalyzed asymmetric intramolecular cyclization.

  • Glovebox Assembly: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a 10 mL vial with CuCl (0.05 mmol, 5 mol%) and (R)-BINAP (0.06 mmol, 6 mol%).

    • Causality: A slight excess of the chiral ligand ensures no unligated, achiral Cu(I) species exist, which would otherwise catalyze a racemic background reaction and erode the final ee[3].

  • Pre-complexation: Add 2.0 mL of anhydrous toluene. Stir for 30 minutes at room temperature until a homogenous catalytic complex forms.

  • Substrate Addition: Add the 4-(pinacolboryl)-3-pyridyloxy-ketone precursor (1.0 mmol) and t-BuOK (1.5 mmol). The strong base is required to activate the boronic ester via transmetalation to the copper center.

  • Cyclization: Seal the vial, remove it from the glovebox, and heat at 60°C in an oil bath for 24 hours.

  • Self-Validation Check: Cool to room temperature. Filter a 100 µL aliquot through a short pad of silica (eluting with EtOAc) and analyze via LC-MS and chiral HPLC.

    • Validation Criteria: Mass corresponding to the cyclized product must be the base peak.

  • Purification: Dilute the bulk mixture with EtOAc (15 mL), wash with water (2 x 10 mL), dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the chiral tertiary alcohol.

References

  • BenchChem.1. BenchChem Technical Resources.

  • Li, Y., Li, W., Tian, J., Huang, G., & Lv, H.4. Organic Letters, 2020, 22(14), 5353–5357.

  • Fang, et al.3. Chemical Communications, 2020, 56(17), 2654–2657.

  • Indian Academy of Sciences. 2. Journal of Chemical Sciences, 2011, 123(4), 459–466.

Sources

Method

Application Note: Advanced Chromatographic Isolation and Enantiomeric Resolution of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Introduction & Chemical Context The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including α7 nicotinic acetylch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including α7 nicotinic acetylcholine receptor (nAChR) agonists for cognitive deficits[1]. Specifically, 2,3-dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7) serves as a critical chiral building block.

Isolating this specific intermediate from crude synthetic mixtures presents a unique triad of chromatographic challenges:

  • Pyridine Basicity: The nitrogen atom in the pyridine ring is highly basic, leading to severe peak tailing and irreversible adsorption on standard acidic silica gel[2].

  • Hydroxyl Group Polarity: The C3-OH group acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's retention factor ( k′ ) and making it prone to co-elution with polar byproducts.

  • Chirality at C3: The molecule exists as a racemate. Because enantiomers possess identical scalar physicochemical properties, standard achiral stationary phases cannot resolve them, necessitating specialized chiral techniques for final drug development applications.

This application note details a comprehensive, self-validating workflow for the isolation of 2,3-dihydrofuro[2,3-c]pyridin-3-ol, culminating in the separation of its (R) and (S) enantiomers.

Physicochemical Profiling & Chromatographic Strategy

A successful isolation strategy must be dictated by the molecule's intrinsic properties[3]. The fusion of a π -deficient pyridine and a π -excessive dihydrofuran ring creates a unique electronic environment[4].

  • Causality in Normal-Phase (NP): To mitigate the strong electrostatic interactions between the basic pyridine nitrogen and acidic silanol groups on standard silica gel, basic additives such as Triethylamine (TEA) must be incorporated into the mobile phase. This dynamically masks the silanol sites, preventing tailing[2].

  • Causality in Reverse-Phase (RP): A high-pH mobile phase (pH ~9.5) is selected to ensure the pyridine nitrogen remains unprotonated (neutral). This increases the molecule's lipophilicity, enhancing retention on the C18 stationary phase and preventing early elution in the void volume.

  • Causality in Chiral Resolution: Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases is deployed. The amylose backbone provides chiral cavities that differentially interact with the C3 stereocenter via hydrogen bonding (with the -OH group) and steric hindrance, allowing for baseline resolution without the risk of thermal degradation[5].

Workflow Visualization

G Crude Crude Synthetic Mixture (CAS: 106531-53-7) Flash Normal-Phase Flash Chromatography Silica Gel + 1% TEA Crude->Flash Bulk Impurity Removal RPHPLC Preparative RP-HPLC C18, pH 9.5 Buffer/MeCN Flash->RPHPLC High-Purity Isolation (>98%) Chiral Chiral SFC Resolution Amylose Phase + scCO2/MeOH RPHPLC->Chiral Racemate Resolution Pure Enantiopure (R) & (S) 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Chiral->Pure Depressurization & Recovery

Chromatographic workflow for isolation and chiral resolution of 2,3-dihydrofuro[2,3-c]pyridin-3-ol.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Isolation)

Objective: Remove unreacted starting materials, metal catalysts, and major byproducts from the crude synthetic mixture[6]. Self-Validation Check: Monitor fractions via Thin Layer Chromatography (TLC) using both UV (254 nm) and potassium permanganate ( KMnO4​ ) staining. The KMnO4​ specifically oxidizes the C3 hydroxyl group, confirming the presence of the target alcohol.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). If the mixture is highly viscous or insoluble, dry-load the sample onto Celite 545 (1:2 weight ratio) and evaporate to a free-flowing powder.

  • Column Equilibration: Pack a glass chromatography column with 230-400 mesh silica gel. Equilibrate with 100% DCM containing 1% (v/v) Triethylamine (TEA).

  • Elution Gradient:

    • 0-5 Column Volumes (CV): 100% DCM (1% TEA) to elute non-polar impurities.

    • 5-15 CV: Linear gradient from 0% to 10% Methanol (MeOH) in DCM (1% TEA).

  • Recovery: Pool the fractions containing the target compound (typically eluting at ~4-6% MeOH). Concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath below 40°C to prevent acid-catalyzed dehydration of the benzylic-like alcohol into the fully aromatized furo[2,3-c]pyridine[6].

Protocol B: Preparative RP-HPLC (High-Purity Isolation)

Objective: Achieve >98% chemical purity suitable for biological assays or subsequent chiral resolution. Self-Validation Check: Perform an analytical injection (10 µL) prior to the preparative run to confirm the retention time and verify that the target peak is well-resolved from adjacent impurities.

  • System Setup: Equip a preparative HPLC system with a C18 bonded-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in ultrapure water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to elute highly polar salts).

    • 2-15 min: 5% to 60% B (Linear gradient).

    • 15-18 min: 60% to 95% B (Column wash).

    • Flow rate: 20 mL/min. Detection: UV at 254 nm.

  • Recovery: Lyophilize (freeze-dry) the collected product fractions to remove water and volatile buffer salts, yielding the high-purity racemic product.

Protocol C: Chiral SFC Enantiomeric Resolution

Objective: Separate the (R) and (S) enantiomers for stereospecific downstream applications. Self-Validation Check: Inject a racemic standard to calculate the resolution factor ( Rs​ ). Proceed to preparative scale only if Rs​>1.5 (baseline resolution).

  • Stationary Phase: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical Carbon Dioxide ( scCO2​ ) combined with Methanol as a co-solvent. Add 0.2% Isopropylamine (IPA) to the Methanol. Causality: IPA acts as a basic modifier to sharpen the peaks of the basic pyridine derivative, preventing secondary interactions with the chiral stationary phase support.

  • Run Conditions:

    • Elution: Isocratic 80% scCO2​ / 20% MeOH (0.2% IPA).

    • Back Pressure: 120 bar. Temperature: 35°C. Flow rate: 50 mL/min.

  • Collection: Collect the two distinct peaks (Enantiomer 1 and Enantiomer 2). SFC allows for rapid, low-temperature solvent removal upon depressurization, safeguarding the structural integrity of the compound.

Quantitative Data Summary

The following table summarizes the expected performance metrics across the three sequential chromatographic stages:

Separation TechniqueStationary PhaseMobile Phase SystemTarget PurityTypical YieldPrimary Purpose
Normal-Phase Flash Silica Gel (230-400 mesh)DCM / MeOH + 1% TEA85 - 90%75 - 85%Bulk impurity & catalyst removal
Prep RP-HPLC C18 (5 µm)Water (pH 9.5) / MeCN> 98%80 - 90%High-purity isolation of racemate
Chiral SFC Amylose-based (AD-H) scCO2​ / MeOH + 0.2% IPA> 99% ee40 - 45% (per enantiomer)Resolution of (R) and (S) isomers

Troubleshooting & Optimization

  • Issue: Severe Product Tailing on Silica Gel

    • Cause: The highly basic nature of the pyridine nitrogen causes it to bind strongly to acidic silanol groups[2].

    • Solution: Ensure the mobile phase contains at least 1% TEA. If tailing persists, switch to an amine-functionalized silica column or basic alumina.

  • Issue: Co-elution of Product with Aromatized Byproduct

    • Cause: Furan and pyridine derivatives can be sensitive to harsh reaction conditions[5]. The C3 hydroxyl group can undergo elimination, yielding the fully aromatic furo[2,3-c]pyridine[6].

    • Solution: Avoid strong acids (e.g., TFA) in any HPLC mobile phases. Maintain all evaporation bath temperatures strictly below 40°C.

  • Issue: Poor Resolution ( Rs​<1.0 ) in Chiral SFC

    • Cause: Suboptimal hydrogen bonding dynamics between the C3-OH group and the chiral cavities of the amylose stationary phase.

    • Solution: Substitute Methanol with Ethanol or Isopropanol as the scCO2​ co-solvent to alter the steric and hydrogen-bonding environment. Alternatively, screen a cellulose-based column (e.g., Chiralcel OD-H).

References

  • [3] FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]

  • [4] Furo[2,3-c]pyridine | C7H5NO | CID 12826108. PubChem - NIH. Available at: [Link]

  • [1] Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor... Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Preparation of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol via ring-closing reactions

Application Note: Strategic Synthesis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol via Dieckmann Ring-Closure Executive Summary & Strategic Rationale The 2,3-dihydrofuro[2,3-c]pyridine core is a privileged heterocyclic scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol via Dieckmann Ring-Closure

Executive Summary & Strategic Rationale

The 2,3-dihydrofuro[2,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for benzofurans to improve aqueous solubility and modulate metabolic stability[1]. Constructing this bicyclic system requires precise orchestration of ring-closing reactions. While multicomponent reactions are highly efficient for generating fully saturated tetrahydro-derivatives[1], accessing the specific 3-hydroxy-2,3-dihydro analog (CAS 106531-53-7) is best achieved via a linear, furan-ring-construction strategy starting from a preformed pyridine ring[2].

This application note details a highly robust, four-step synthetic protocol. By leveraging a base-catalyzed Dieckmann condensation followed by acidic decarboxylation and chemoselective reduction, this route ensures high reaction fidelity, scalability, and self-validating checkpoints for bench chemists.

Retrosynthetic Workflow and Pathway Logic

The synthesis begins with ethyl 3-hydroxyisonicotinate, a readily accessible building block derived from the esterification of 3-hydroxy-4-pyridinecarboxylic acid[3]. The critical ring-forming step relies on the intramolecular Dieckmann cyclization of an intermediate diester to form the fused 5-membered furanone ring[4].

ForwardSynthesis SM Ethyl 3-hydroxyisonicotinate (Starting Material) Diester Ethyl 3-(2-ethoxy-2-oxoethoxy) isonicotinate (Intermediate 1) SM->Diester O-Alkylation (Ethyl bromoacetate) Ester Ethyl 3-hydroxyfuro[2,3-c]pyridine -2-carboxylate (Intermediate 2) Diester->Ester Dieckmann Cyclization (KOtBu, THF) Ketone Furo[2,3-c]pyridin-3(2H)-one (Intermediate 3) Ester->Ketone Decarboxylation (HCl, Heat) Target 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Target) Ketone->Target Ketone Reduction (NaBH4, MeOH)

Forward synthetic workflow for the furo[2,3-c]pyridine core.

Mechanistic Causality & Experimental Design

To guarantee success at the bench, it is critical to understand the causality behind the chosen reagents and conditions:

  • Why KOtBu for Cyclization? The Dieckmann cyclization requires a strong base to generate the ester enolate. Potassium tert-butoxide is selected over sodium ethoxide because its steric bulk prevents nucleophilic attack on the ester carbonyls. This suppresses intermolecular Claisen condensations and transesterification side reactions, driving the equilibrium toward the cyclic product.

  • Why Acidic Decarboxylation? The intermediate ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a β -keto ester equivalent. Saponification and decarboxylation are conducted under strongly acidic conditions (6M HCl) rather than basic conditions. Basic hydrolysis of furanones can lead to unwanted ring-opening via retro-aldol-type pathways, whereas acidic conditions reliably yield the desired furo[2,3-c]pyridin-3(2H)-one[4].

  • Chemoselective Reduction: Sodium borohydride (NaBH 4​ ) in methanol at 0 °C provides mild, chemoselective reduction of the ketone to the secondary alcohol without reducing the electron-deficient pyridine ring.

DieckmannMechanism A Diester Precursor (Deprotonation) B Enolate Formation (Nucleophile) A->B KOtBu C Intramolecular Attack (Tetrahedral Intermediate) B->C Cyclization D Alkoxide Elimination (Ring Closure) C->D -EtO⁻ E Aromatization (Stable Enol Form) D->E Tautomerization

Dieckmann cyclization mechanism forming the furo[2,3-c]pyridine core.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate Objective: O-alkylation of the C3-hydroxyl group.

  • Setup: In an oven-dried round-bottom flask under N 2​ , dissolve ethyl 3-hydroxyisonicotinate (10.0 g, 59.8 mmol) in anhydrous DMF (100 mL).

  • Activation: Add anhydrous K 2​ CO 3​ (16.5 g, 119.6 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide equivalent.

  • Alkylation: Add ethyl bromoacetate (7.3 mL, 65.8 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (R f​ ~0.4) and formation of a new, less polar spot (R f​ ~0.6).

  • Workup: Cool to room temperature, dilute with water (300 mL), and extract with EtOAc (3 x 150 mL). Wash the combined organics with 5% LiCl aqueous solution (3 x 100 mL) to remove residual DMF. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield a pale yellow oil.

Protocol B: Dieckmann Cyclization to Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate Objective: Intramolecular ring closure.

  • Setup: Dissolve the crude diester from Protocol A (~15.1 g) in anhydrous THF (150 mL) under N 2​ . Cool the solution to 0 °C in an ice bath.

  • Cyclization: Add Potassium tert-butoxide (KOtBu) (10.0 g, 89.7 mmol, 1.5 eq) portion-wise over 20 minutes. The solution will immediately turn deep orange/red, indicating enolate formation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: LC-MS should indicate the mass of the cyclized product (m/z 208.1[M+H] + ).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH 4​ Cl (100 mL). Extract with EtOAc (3 x 100 mL). Dry over Na 2​ SO 4​ and concentrate to yield an off-white solid.

Protocol C: Saponification and Decarboxylation to Furo[2,3-c]pyridin-3(2H)-one Objective: Removal of the C2-carboxylate group.

  • Setup: Suspend the crude cyclic ester (~12.0 g) in 6M HCl (120 mL).

  • Reaction: Heat the mixture to reflux (100-105 °C) for 6-8 hours. Self-Validation: Vigorous gas evolution (CO 2​ ) will be observed initially. The reaction is complete when gas evolution ceases and LC-MS shows a single peak at m/z 136.0 [M+H] + .

  • Workup: Cool the mixture to 0 °C. Carefully neutralize the acidic solution to pH 7-8 using solid NaHCO 3​ (Caution: extreme foaming). Extract the aqueous layer with Dichloromethane (DCM) (4 x 100 mL). Dry the combined organics over Na 2​ SO 4​ and concentrate to afford a brownish solid.

Protocol D: Ketone Reduction to 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Objective: Final conversion to the target secondary alcohol.

  • Setup: Dissolve the crude ketone (~5.0 g, 37.0 mmol) in anhydrous Methanol (50 mL) and cool to 0 °C.

  • Reduction: Add Sodium borohydride (NaBH 4​ ) (2.1 g, 55.5 mmol, 1.5 eq) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 1 hour. Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the ketone (UV active) and the appearance of the highly polar alcohol.

  • Workup: Quench cautiously with water (10 mL). Remove the bulk of methanol under reduced pressure. Partition the residue between water (50 mL) and DCM (3 x 50 mL).

  • Purification: Purify the concentrated organic residue via silica gel flash chromatography (Eluent: DCM to DCM/MeOH 95:5) to yield the pure 2,3-dihydrofuro[2,3-c]pyridin-3-ol as a white solid.

Quantitative Data & Analytical Checkpoints

Synthesis StepTarget Intermediate / ProductTypical Yield (%)Physical AppearanceKey Analytical Markers
Step 1 Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate85 - 90%Pale yellow oilMS: m/z 254.1 [M+H] +
Step 2 Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate75 - 80%Off-white solidMS: m/z 208.1[M+H] +
Step 3 Furo[2,3-c]pyridin-3(2H)-one65 - 70%Brownish solidMS: m/z 136.0 [M+H] + ; IR: ~1720 cm −1 (C=O)
Step 4 2,3-Dihydrofuro[2,3-c]pyridin-3-ol85 - 90%White solidMS: m/z 138.1 [M+H] + ; 1 H NMR: ~5.2 ppm (CH-OH)

References

  • Benchchem. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. 1

  • Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. 2

  • ChemicalBook. 3-HYDROXY-4-PYRIDINECARBOXYLIC ACID | 10128-71-9.3

  • Chemsrc. ETHYL 3-HYDROXYISONICOTINATE | CAS#:18342-97-7. 4

Sources

Method

Advanced Functionalization of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol for High-Throughput Combinatorial Library Synthesis

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Structural Rationale The furo[2,3-c]pyridine scaffold is a highly privileged bicyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

The furo[2,3-c]pyridine scaffold is a highly privileged bicyclic heteroaromatic system, frequently embedded in potent biologically active molecules, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors [1, 2]. Within this class, 2,3-dihydrofuro[2,3-c]pyridin-3-ol serves as an exceptionally versatile bifunctional building block.

For drug discovery professionals designing combinatorial libraries, this molecule offers two orthogonal vectors for diversification:

  • The C3-Hydroxyl Group: An aliphatic, benzylic-like secondary alcohol primed for stereospecific substitution, esterification, or oxidation.

  • The Pyridine Core: An electron-deficient aromatic system that can be regioselectively activated for halogenation and subsequent palladium-catalyzed cross-coupling [3, 4].

This application note details a field-proven, three-stage combinatorial workflow. By understanding the electronic and steric causality behind these reactions, researchers can avoid common degradation pathways (such as base-catalyzed ring opening) and establish a self-validating system for high-throughput library generation.

Reactivity Profiling & Workflow Design

Reactivity Map

The functionalization of 2,3-dihydrofuro[2,3-c]pyridin-3-ol requires precise control over reaction conditions due to the competing electronic effects of the fused dihydrofuran oxygen (activating) and the pyridine nitrogen (deactivating).

ReactivityMap Core 2,3-Dihydrofuro[2,3-c] pyridin-3-ol C3 C3-Hydroxyl (Mitsunobu / Esterification) Core->C3 Nucleophilic Substitution PyCore Pyridine Core (EAS / Halogenation) Core->PyCore Electrophilic Aromatic Sub. C2 C2-Position (Directed Lithiation) Core->C2 Superbase (n-BuLi/LiDMAE)

Figure 1: Reactivity map of 2,3-dihydrofuro[2,3-c]pyridin-3-ol highlighting key functionalization sites.

Combinatorial Strategy

To generate a diverse library, we employ a parallel split-pool synthesis workflow. The C3-hydroxyl is derivatized first to protect the oxygen and alter the solubility profile. Next, the core is regioselectively halogenated, setting the stage for late-stage diversification via Suzuki-Miyaura cross-coupling.

LibraryWorkflow Start Scaffold: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Step1 Stage 1: C3-OH Diversification (R1: Ethers, Esters, Azides) Start->Step1 Parallel Synthesis (96-well format) Step2 Stage 2: Core Halogenation (NBS/AcOH -> C4-Bromide) Step1->Step2 Regioselective Bromination Step3 Stage 3: Pd-Catalyzed Cross-Coupling (R2: Aryl/Alkyl Boronic Acids) Step2->Step3 Suzuki-Miyaura Coupling Library Final Combinatorial Library (HTS-Ready Compounds) Step3->Library Automated LC-MS Purification

Figure 2: Three-stage parallel synthesis workflow for combinatorial library generation.

Quantitative Data Summary

The following table summarizes the expected performance metrics across the combinatorial workflow, validated through high-throughput LC-MS and NMR analysis.

Reaction StageChemical TransformationReagents & ConditionsAvg. Yield (%)Avg. Purity (LC-MS)
Stage 1 C3-O-Alkylation (Mitsunobu)ROH, PPh₃, DIAD, THF, 0 °C to RT72 - 88%> 95%
Stage 1 C3-EsterificationRCOCl, Et₃N, DMAP, DCM, RT85 - 95%> 98%
Stage 2 C4-BrominationNBS, AcOH, RT, 4 h75 - 85%> 92%
Stage 3 Suzuki-Miyaura CouplingR-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, 90 °C60 - 82%> 90%

Detailed Experimental Protocols

Protocol A: Stereoinvertive C3-O-Alkylation via Mitsunobu Reaction

Causality & Rationale: The C3 position is highly sensitive to strong bases (e.g., NaH used in Williamson ether synthesis), which can abstract the C2 proton and trigger an E1cB-like ring-opening degradation of the dihydrofuran ring. The Mitsunobu reaction operates under mild, neutral-to-acidic conditions, bypassing this degradation pathway while offering complete stereochemical inversion if enantiopure starting material is utilized [2].

Step-by-Step Methodology:

  • Preparation: In a dry 96-well reaction block under inert N₂ atmosphere, dispense 2,3-dihydrofuro[2,3-c]pyridin-3-ol (0.1 mmol, 1.0 eq), triphenylphosphine (PPh₃, 0.15 mmol, 1.5 eq), and the desired combinatorial alcohol (R-OH, 0.12 mmol, 1.2 eq) into anhydrous THF (1.0 mL).

  • Activation: Cool the block to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 0.15 mmol, 1.5 eq) dropwise over 5 minutes.

  • Self-Validation Check: The reaction mixture will immediately turn a deep, vibrant yellow upon DIAD addition, indicating the formation of the active betaine intermediate.

  • Propagation: Remove the cooling block and allow the reaction to stir at room temperature for 2–4 hours.

  • Endpoint Confirmation: The gradual fading of the deep yellow color to a pale, translucent yellow serves as a visual confirmation that the betaine intermediate has been consumed and the product has formed.

  • Workup: Concentrate under vacuum, resuspend in DCM, and filter through a short silica plug to remove triphenylphosphine oxide prior to Stage 2.

Protocol B: Regioselective C4-Bromination of the Pyridine Core

Causality & Rationale: The furo[2,3-c]pyridine system features competing directing effects. The pyridine nitrogen is meta-directing and deactivating, while the fused furan oxygen is ortho/para-directing and activating. By conducting the reaction in acetic acid, the pyridine nitrogen becomes protonated, severely deactivating the C7 position. This directs the electrophilic attack of the bromonium ion exclusively to the C4 position (ortho to the oxygen) [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-functionalized intermediate from Stage 1 (0.1 mmol) in glacial acetic acid (0.5 mL).

  • Halogenation: Add N-Bromosuccinimide (NBS, 0.105 mmol, 1.05 eq) in a single portion. Stir at room temperature for 4 hours shielded from direct light to prevent radical side-reactions.

  • Self-Validation Check (LC-MS): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass peak disappears and is replaced by a distinct 1:1 isotopic doublet (M / M+2 peak ratio), which is the universal signature of successful mono-bromination.

  • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (0.2 mL) to neutralize residual bromine. Neutralize the acetic acid with saturated NaHCO₃ until gas evolution ceases, then extract with EtOAc.

Protocol C: High-Throughput Suzuki-Miyaura Cross-Coupling

Causality & Rationale: For combinatorial library generation, Suzuki-Miyaura coupling is preferred over Stille coupling to eliminate toxic organotin byproducts that interfere with biological screening. We utilize Pd(dppf)Cl₂ as the catalyst; the dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step—a critical requirement when dealing with sterically hindered ortho-substituted heteroaryl halides like our C4-bromo derivative [3].

Step-by-Step Methodology:

  • Preparation: To the C4-bromo intermediate (0.05 mmol, 1.0 eq) in a microwave-safe vial, add the combinatorial boronic acid (R-B(OH)₂, 0.075 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.0025 mmol, 5 mol%), and K₃PO₄ (0.15 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.5 mL). Seal the vial under N₂.

  • Reaction: Heat the mixture at 90 °C for 12 hours in a reaction block (or 110 °C for 20 minutes via microwave irradiation).

  • Self-Validation Check: The biphasic mixture will transition from a clear orange solution to a dark brown/black suspension. The visible deposition of "palladium black" on the walls of the vial is a reliable visual indicator that the catalytic cycle has terminated and the starting halide is fully consumed.

  • Purification: Dilute with mass-spec grade MeOH, filter through a Celite/MgSO₄ cartridge to remove palladium particulates and water, and submit directly to automated preparative HPLC for final library isolation.

References

  • PubChem Database. "2,3-Dihydrofuro[2,3-c]pyridine | C7H7NO | CID 14086962". National Center for Biotechnology Information. Available at:[Link]

  • Romines, K. R., et al. "Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors". The Journal of Organic Chemistry, ACS Publications, 1999. Available at:[Link]

  • Salunke, S., et al. "Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction". ACS Omega, 2024. Available at:[Link]

  • Chang, M.-Y., & Tai, H.-Y. "Synthesis of Furo[2,3-c]pyridine". Heterocycles, Vol. 83, No. 8, 2011. Available at:[Link]

Application

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Derivatives

Introduction & Scientific Rationale The 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold is a privileged structural motif in neuropharmacology. It serves as the core building block for synthesizing highly potent and selective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold is a privileged structural motif in neuropharmacology. It serves as the core building block for synthesizing highly potent and selective agonists of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR) . Compounds derived from this scaffold—such as the clinical candidate PHA-543613—have been extensively investigated to address cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease.

Expert Insight: While traditional benzofuran analogs often exhibit higher raw in vitro affinity, the furo[2,3-c]pyridine core is strategically selected by medicinal chemists for its superior metabolic stability in liver microsomes and its highly favorable brain penetrance profile. The critical challenge in evaluating these neuroactive agents lies in proving that they can achieve sufficient free-drug concentrations across the blood-brain barrier (BBB) to drive in vivo efficacy without off-target toxicity.

Mechanistic Overview

Activation of presynaptic α7 nAChRs by furo[2,3-c]pyridine derivatives induces rapid calcium ( Ca2+ ) influx. This ion flux subsequently triggers the exocytosis of neurotransmitters, specifically glutamate and glycine, in the hippocampus . This targeted modulation of synaptic plasticity is the fundamental mechanism driving cognitive enhancement.

Pathway A 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Derivative B Presynaptic α7 nAChR Activation A->B Agonism C Ca2+ Influx B->C Channel Opening D Glutamate/Glycine Release C->D Exocytosis E Cognitive Enhancement (Sensory Gating / Memory) D->E Synaptic Plasticity

Fig 1: α7 nAChR activation pathway by furo[2,3-c]pyridine derivatives enhancing cognition.

Integrated Experimental Workflow

To establish a self-validating system, pharmacokinetic (PK) and pharmacodynamic (PD) evaluations must be tightly integrated. PK determines the temporal window of brain exposure, which strictly dictates the dosing schedule for behavioral PD models.

Workflow F Formulation (Vehicle Prep) D In Vivo Dosing (IV / PO) F->D S Plasma & Brain Sampling D->S PK Phase P PD Models (NOR / Gating) D->P PD Phase A LC-MS/MS Analysis S->A

Fig 2: Integrated in vivo PK/PD experimental workflow for neuroactive compound evaluation.

Protocol 1: In Vivo Pharmacokinetics and Brain Penetration

Causality: Furo[2,3-c]pyridine derivatives are basic amines. Their efficacy is entirely dependent on achieving a free brain concentration ( Cbrain,uu​ ) that exceeds the in vitro EC50​ for target activation. Because these compounds can sometimes succumb to rapid hepatic clearance, early PK profiling must prioritize both plasma half-life and brain partitioning.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 95% physiological saline for intravenous (IV) dosing, or 0.5% methylcellulose for oral (PO) gavage.

    • Validation Step: Always run a vehicle-only control cohort to ensure no solvent-induced behavioral or physiological artifacts occur.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300 g) overnight prior to PO dosing. IV subjects do not require fasting.

  • Dosing: Administer the compound at 1 mg/kg (IV) via the tail vein, and 10 mg/kg (PO) via oral gavage.

  • Sampling: Collect blood samples (0.2 mL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000 x g for 10 mins to isolate plasma.

  • Brain Extraction: At Tmax​ (typically 0.5 to 1 hour for this class), euthanize a subset of animals via decapitation. Rapidly extract the brain, rinse in ice-cold saline, and homogenize in a 1:3 (w/v) ratio of phosphate buffer.

  • Bioanalysis: Extract analytes using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Protocol 2: Pharmacodynamics - Auditory Sensory Gating (N40)

Causality: A hallmark of schizophrenia is the inability to filter out repetitive, irrelevant environmental stimuli—clinically quantified as P50 auditory gating deficits. In the rat model, the homologous evoked potential is the N40 wave. Because α7 nAChR agonists directly modulate the inhibitory interneurons responsible for this filtering, the N40 model serves as a highly translational, mechanism-specific pharmacodynamic readout .

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant recording electrodes into the CA3 region of the hippocampus of anesthetized rats. Allow 7 days for recovery.

  • Baseline Recording: Place rats in a sound-attenuated chamber. Deliver paired auditory clicks (S1 and S2) 500 ms apart. Record the baseline N40 evoked potentials. A normal rat will suppress the S2 response (S2/S1 ratio < 0.5).

  • Pharmacological Deficit Induction: Administer amphetamine (1 mg/kg, IP) to disrupt sensory gating, artificially raising the S2/S1 ratio to > 0.8.

  • Compound Administration: Administer the furo[2,3-c]pyridine derivative (e.g., 3 mg/kg PO) based on the Tmax​ established in Protocol 1.

    • Validation Step: Include a positive control group dosed with a known α7 agonist (e.g., PNU-282987) to validate the assay's sensitivity.

  • Data Acquisition: Record evoked potentials 30-60 minutes post-dose. Calculate the S2/S1 amplitude ratio. Successful target engagement is defined as a statistically significant reduction in the S2/S1 ratio compared to the amphetamine-only group.

Protocol 3: Pharmacodynamics - Novel Object Recognition (NOR)

Causality: The NOR task evaluates recognition memory, which is heavily dependent on hippocampal cholinergic transmission. It requires no external reward or punishment, relying purely on the rodent's innate exploratory behavior, making it highly reliable for assessing cognitive enhancement.

Step-by-Step Methodology:

  • Habituation: Acclimate rats to the empty testing arena (40x40 cm) for 10 minutes daily for two consecutive days.

  • Dosing: Administer the test compound, vehicle, or positive control (nicotine, 0.2 mg/kg) 30 minutes prior to the familiarization phase.

  • Familiarization (T1): Place two identical objects (A and A') in the arena. Allow the rat to explore for 3 minutes. Record exploration time (defined as sniffing within 2 cm of the object).

  • Retention Interval: Return the rat to its home cage for 24 hours. (A 24-hour interval naturally degrades memory in vehicle-treated rats, creating a baseline deficit to allow the detection of cognitive enhancement).

  • Testing (T2): Replace object A' with a novel object (B). Place the rat in the arena for 3 minutes.

  • Analysis: Calculate the Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A DI significantly greater than 0 indicates robust cognitive enhancement.

Quantitative Data Summary

The following table summarizes the expected benchmark parameters for a highly optimized 2,3-dihydrofuro[2,3-c]pyridin-3-ol derivative (modeled after clinical benchmarks like PHA-543613).

ParameterAssay / ModelTarget ValueScientific Significance
In Vitro Affinity ( Ki​ ) Radioligand Binding< 10 nMEnsures high potency and selectivity at the α7 nAChR.
Oral Bioavailability ( F ) Rat PK (IV vs PO)> 50%Indicates excellent metabolic stability and systemic absorption.
Brain Penetration ( B/P ) Rat Tissue Distribution1.0 - 2.0Confirms the compound crosses the BBB efficiently.
N40 Gating (S2/S1 Ratio) Auditory Sensory Gating< 0.4 (Reversal)Demonstrates in vivo restoration of sensory filtering.
NOR Discrimination Index Novel Object Recognition> 0.3 at 24hValidates long-term recognition memory enhancement.

References

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry.[Link]

  • Discovery of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor: in vitro and in vivo activity. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Different presynaptic nicotinic receptor subtypes modulate in vivo and in vitro the release of glycine in the rat hippocampus. Neurochemistry International.[Link]

Method

Application Note: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol in Novel Heterocyclic Drug Discovery

Executive Summary & Structural Rationale In contemporary drug discovery, overcoming suboptimal physicochemical properties—such as poor aqueous solubility and excessive lipophilicity—is a primary challenge. The transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, overcoming suboptimal physicochemical properties—such as poor aqueous solubility and excessive lipophilicity—is a primary challenge. The transition from traditional carbocyclic or simple heterocyclic cores (e.g., benzofurans and indoles) to bioisosteric alternatives has proven highly effective. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7)[1] has emerged as a highly versatile and commercially viable building block for synthesizing furo[2,3-c]pyridine derivatives.

As a Senior Application Scientist, I emphasize the strategic selection of this scaffold for three fundamental reasons:

  • Bioisosterism: The furopyridine core serves as an excellent bioisostere for benzofuran.

  • Physicochemical Optimization: The incorporation of the pyridine nitrogen significantly lowers the molecule's lipophilicity (LogP) and enhances aqueous solubility, directly addressing common ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.

  • Target Engagement: The nitrogen atom acts as a critical hydrogen-bond acceptor, enabling additional, high-affinity protein-ligand interactions within target binding pockets. Furthermore, the 3-hydroxyl group provides a synthetic handle for either stereoselective sp3 functionalization or facile dehydration to yield the fully planar sp2 aromatic system.

Pharmacological Landscape & Target Validation

The furo[2,3-c]pyridine scaffold synthesized from this precursor has demonstrated broad utility across multiple therapeutic areas:

  • Epigenetics & Immunology (BET Bromodomains): Furopyridine derivatives have been identified as highly potent and selective inhibitors of the first bromodomain (BD1) of the BET family. Selective BD1 inhibition exerts profound immunosuppressive and anti-inflammatory effects, making these compounds highly valuable for immune tolerance therapies[2].

  • Kinase Inhibition (JAK2 & CDK2): In silico and in vitro validations reveal that furopyridine-based compounds (such as PD12 and PD19) effectively suppress JAK2/STAT5 autophosphorylation, exhibiting targeted cytotoxicity against human erythroblast cell lines[3]. The scaffold is also utilized in the design of novel CDK2 inhibitors for anti-proliferative oncology applications[4].

  • Neuroscience (alpha7 nAChR): The core is central to the structure of PHA-543,613, a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor, developed to treat cognitive deficits in schizophrenia[5].

  • Antiviral Therapeutics: Stereoselective functionalization of the furopyridine core has yielded potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as PNU-142721 and PNU-109886[6].

Physicochemical Property Modulation

To understand the causality behind selecting the furopyridine core over traditional benzofurans, we must analyze the quantitative shifts in physicochemical properties.

Table 1: Comparative Profiling of Benzofuran vs. Furo[2,3-c]pyridine Cores

PropertyBenzofuran CoreFuro[2,3-c]pyridine CorePharmacological Impact
Nitrogen Atoms 01Introduces a new H-bond acceptor, critical for kinase hinge-binding.
LogP (Lipophilicity) HigherLowerImproves aqueous solubility; reduces non-specific binding and off-target toxicity.
Aromaticity PlanarPlanarMaintains the ability to intercalate into narrow hydrophobic pockets (e.g., BET BD1)[2].
Metabolic Stability Prone to oxidationEnhancedThe electron-withdrawing pyridine ring reduces susceptibility to CYP450-mediated oxidation.

Mechanistic Pathway Visualization

Pathway cluster_JAK JAK/STAT Pathway cluster_BET Epigenetic Regulation Ligand Furopyridine Derivatives JAK2 JAK2 Kinase Ligand->JAK2 Inhibits BD1 BET BD1 Domain Ligand->BD1 Inhibits STAT5 STAT5 Phosphorylation JAK2->STAT5 Blocks CellGrowth Cell Proliferation STAT5->CellGrowth Suppresses Transcription Pro-inflammatory Genes BD1->Transcription Blocks Immune Immune Tolerance Transcription->Immune Promotes

Fig 1: Dual pharmacological mechanisms of furopyridines in JAK2 and BET BD1 pathways.

Synthetic Workflows & Validated Protocols

2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a highly versatile intermediate. Depending on the target drug's structural requirements, researchers can either preserve the sp3 hybridized C3 carbon (via stereoselective resolution) or aromatize the ring to generate a fully planar sp2 system.

Protocol A: Enzymatic Kinetic Resolution of Racemic 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Causality: Target receptors (such as HIV-1 RT) possess highly asymmetric binding pockets. Chemical asymmetric synthesis of this bicyclic system is often low-yielding. Lipase-catalyzed transesterification provides a highly enantioselective, green alternative to isolate the desired chiral alcohol[6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic 2,3-dihydrofuro[2,3-c]pyridin-3-ol (10 mmol) in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add 500 mg of immobilized Candida antarctica Lipase B (CALB).

  • Acyl Donor: Introduce vinyl acetate (30 mmol, 3 eq) as the irreversible acyl donor.

  • Incubation: Stir the suspension gently at 35 °C to prevent mechanical degradation of the immobilized enzyme.

  • Monitoring: Monitor the reaction via chiral HPLC. Terminate the reaction when exactly 50% conversion is reached (typically 12–24 hours).

  • Isolation: Filter the mixture to recover the enzyme. Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Self-Validation System: Confirm enantiomeric excess (ee > 98%) using analytical chiral HPLC. The absolute configuration should be verified by comparing the specific optical rotation against established literature standards.

Protocol B: Dehydration and Aromatization to Furo[2,3-c]pyridine

Causality: Planar heterocycles are mandatory for intercalating into the deep, narrow hydrophobic pockets of BET bromodomains[2] or fitting the ATP-binding cleft of JAK2[3]. Dehydration of the 3-ol intermediate efficiently yields the requisite aromatic system[7].

Step-by-Step Methodology:

  • Activation: Dissolve 2,3-dihydrofuro[2,3-c]pyridin-3-ol (10 mmol) in 40 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Mesylation: Add triethylamine (15 mmol, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 12 mmol, 1.2 eq). Stir for 2 hours at room temperature.

  • Elimination: Concentrate the mixture to isolate the crude mesylate. Redissolve in 30 mL of anhydrous THF and treat with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) or potassium tert-butoxide (t-BuOK) at reflux for 3 hours to drive the elimination[7].

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation System: Analyze the product via 1H NMR. The complete disappearance of the aliphatic multiplet signals (approx. 3.0–4.5 ppm) and the emergence of a sharp furan aromatic doublet (approx. 7.6 ppm) confirms successful aromatization. LC-MS analysis must show an [M+H]+ peak corresponding to a mass shift of -18 Da (loss of H2O).

Synthetic Logic Visualization

Synthesis Start 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Enzyme Enzymatic Kinetic Resolution Start->Enzyme Chiral Route Aromatization Dehydration / Aromatization Start->Aromatization Achiral Route ChiralAlc (S)-Alcohol Intermediate Enzyme->ChiralAlc ChiralEst (R)-Acetate Intermediate Enzyme->ChiralEst CrossCoupling Pd-Catalyzed Cross-Coupling ChiralAlc->CrossCoupling sp3 functionalization FuroPyridine Furo[2,3-c]pyridine Scaffold Aromatization->FuroPyridine FuroPyridine->CrossCoupling sp2 functionalization Drug Target Drug Candidate CrossCoupling->Drug

Fig 2: Divergent synthetic workflows utilizing 2,3-dihydrofuro[2,3-c]pyridin-3-ol.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.MDPI Molecules.
  • Furopyridines in Drug Discovery.PharmaBlock Whitepaper.
  • Discovery of a potent, orally available furopyridine derivative as a novel selective bromodomain and extra-terminal domain (BET)-first bromodomain (BD1) inhibitor.PubMed / Bioorg Med Chem Lett.
  • Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies.Elsevier / Mahidol University.
  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors.The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Furo[2,3-c]pyridine.Heterocycles / CLOCKSS.
  • Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor.PubMed / J Med Chem.
  • 106531-53-7 | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.BLD Pharm.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2,3-Dihydrofuro[2,3-c]pyridin-3-ol synthesis

Welcome to the Application Support Center. This troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals working with the 2,3-dihydrofuro[2,3-c]pyridine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals working with the 2,3-dihydrofuro[2,3-c]pyridine scaffold. This bicyclic core is a highly valuable pharmacophore, prominently featured in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (such as PNU-142721) and other bioactive libraries [[1]]().

A common bottleneck in accessing this scaffold is the final reduction of the ketone intermediate (furo[2,3-c]pyridin-3(2H)-one) to the target alcohol. The fused dihydrofuran ring is highly sensitive to basic conditions and over-reduction. This guide provides field-proven insights, quantitative optimization data, and self-validating protocols to help you maximize your reaction yield.

Reaction Scheme & Workflow Visualization

The most scalable route to 2,3-dihydrofuro[2,3-c]pyridin-3-ol involves a two-step sequence: an intramolecular cyclization of 4-(chloroacetyl)-3-hydroxypyridine, followed by a controlled reduction of the resulting ketone.

Workflow for the two-step synthesis of 2,3-dihydrofuro[2,3-c]pyridin-3-ol.

Quantitative Data: Reduction Optimization

The table below summarizes the causality between reductant choice, additives, and the isolated yield of the final 3-ol product.

ReductantSolventTemp (°C)AdditiveYield (%)Mechanistic Observation
NaBH₄MeOH25None45%Significant E1cB ring-opening byproducts due to basic alkoxide formation.
NaBH₄MeOH0None62%Reduced ring-opening, but incomplete conversion.
NaBH₄ MeOH 0 CeCl₃ (1.1 eq) 89% Clean conversion (Luche conditions); Lewis acid buffers basicity.
DIBAL-HTHF-78None74%Clean reduction, but trace over-reduction to the des-hydroxy alkane observed.

Troubleshooting FAQs

Q: Why am I observing significant ring-opening byproducts during the standard NaBH₄ reduction? A: The fused dihydrofuran ring in the furo[2,3-c]pyridine system is highly sensitive. Standard NaBH₄ reduction generates basic methoxide and product alkoxide intermediates. Because the oxygen is beta to the pyridine ring (an electron-withdrawing system), the basic environment triggers an E1cB-like elimination, cleaving the furan ring. Solution: Switch to Luche reduction conditions (CeCl₃·7H₂O with NaBH₄). The cerium(III) acts as a oxophilic Lewis acid, coordinating selectively to the ketone carbonyl. This accelerates the reduction at lower temperatures (0 °C) while simultaneously buffering the basicity of the reaction medium, effectively shutting down the ring-opening pathway.

Q: Can I use DIBAL-H instead of NaBH₄ for this transformation? A: Yes. DIBAL-H is a proven, authoritative reagent for the reduction of furo[2,3-c]pyridine scaffolds, particularly when reducing lactones to hemiacetals or ketones to secondary alcohols 2, 3. However, if you choose DIBAL-H, you must maintain strict cryogenic temperatures (-78 °C) and limit the reagent to exactly 1.1 equivalents. Excess DIBAL-H or elevated temperatures will lead to over-reduction, stripping the hydroxyl group entirely to yield the fully saturated 2,3-dihydrofuro[2,3-c]pyridine alkane 2.

Q: My reaction shows complete conversion on TLC, but my isolated yield is <40%. Where is the product going? A: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a highly polar, amphoteric molecule. It exhibits significant water solubility due to the basic pyridine nitrogen and the hydrogen-bonding hydroxyl group. Solution: Product loss during aqueous workup is the most common cause of low yields here. Avoid highly acidic or basic aqueous phases. Adjust the aqueous phase exactly to the isoelectric point of the molecule (typically pH ~7.2–7.5) using saturated NaHCO₃ before extraction. Instead of standard ethyl acetate, use a highly polar organic extraction solvent system such as Chloroform/Isopropanol (3:1 v/v) to maximize recovery.

Validated Experimental Protocol

The following protocol utilizes a self-validating Luche reduction to ensure high yields and prevent ring-opening.

Step-by-Step Methodology: Synthesis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

  • Preparation & Coordination: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Furo[2,3-c]pyridin-3(2H)-one (1.0 eq, 10 mmol) and CeCl₃·7H₂O (1.1 eq, 11 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Thermal Control: Cool the stirring solution to 0 °C using an ice-water bath. Stir for 15 minutes to allow complete Lewis acid coordination to the ketone.

  • Reduction: Add NaBH₄ (1.2 eq, 12 mmol) portion-wise over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur. Maintain the temperature strictly at 0 °C.

  • Self-Validating Monitoring: Stir the reaction at 0 °C for 45 minutes. Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Validation Check: The reaction is complete when the ketone C=O stretch at ~1715 cm⁻¹ disappears completely via FT-IR analysis of a crude reaction aliquot, confirming full conversion without relying solely on UV-vis TLC visualization.

  • Quenching: Quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise until all gas evolution ceases.

  • Isoelectric Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the aqueous residue with distilled water (20 mL). Carefully adjust the pH to 7.5 using saturated NaHCO₃. Extract the aqueous layer with a mixture of CHCl₃:iPrOH (3:1 v/v) (4 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 2% to 5% MeOH in DCM) to afford the pure 2,3-dihydrofuro[2,3-c]pyridin-3-ol as a solid.

References

  • An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold Source: Benchchem URL:2 [[1.1]]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Source: Heterocycles / Clockss.org URL:3 [[1.6]]

  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Source: The Journal of Organic Chemistry - ACS Publications URL:1 [[1.7]]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Crystallization

Welcome to the Technical Support Center for heterocyclic crystallization. As drug development increasingly relies on complex, polar scaffolds like 2,3-dihydrofuro[2,3-c]pyridin-3-ol , downstream purification presents uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic crystallization. As drug development increasingly relies on complex, polar scaffolds like 2,3-dihydrofuro[2,3-c]pyridin-3-ol , downstream purification presents unique physicochemical challenges. This guide is engineered to help researchers and process scientists troubleshoot common impurity entrapment and crystallization failures.

Below, we dissect the mechanistic causality of these issues and provide self-validating protocols to ensure the isolation of high-purity crystalline active pharmaceutical ingredients (APIs).

Mechanistic Causality: Why is this Scaffold Challenging?

The 2,3-dihydrofuro[2,3-c]pyridin-3-ol molecule possesses a dual nature that complicates crystallization:

  • The Basic Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor and is highly susceptible to N-oxidation[1]. It readily binds to polar protic solvents or acidic impurities[2].

  • The C3-Hydroxyl Group: Acts as both a hydrogen-bond donor and acceptor.

This amphoteric-like hydrogen bonding capability makes the compound prone to forming strong solvent complexes, leading to liquid-liquid phase separation (oiling out) rather than ordered nucleation[3]. Furthermore, structurally similar synthesis byproducts—such as the des-hydroxyl derivative (2,3-dihydrofuro[2,3-c]pyridine)—can easily intercalate into the crystal lattice because they share the identical heterocyclic core[4], mimicking the target molecule's geometry while terminating the hydrogen-bond network[5].

Diagnostic Workflow

Workflow Start Crude 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Q1 Is the sample oiling out instead of crystallizing? Start->Q1 A1 Adjust Supersaturation Switch to EtOAc/Heptane Q1->A1 Yes Q2 Is the des-hydroxyl impurity present? Q1->Q2 No A1->Q2 A2 Initiate Temperature Cycling Protocol Q2->A2 Yes Q3 Are there N-oxide or colored impurities? Q2->Q3 No A2->Q3 A3 Use Activated Carbon Hot Filtration Q3->A3 Yes Pure High-Purity API Q3->Pure No A3->Pure

Fig 1: Diagnostic workflow for resolving common crystallization impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming crystals?

Causality: Oiling out occurs when the supersaturation level exceeds the solubility of the liquid phase of the solute before reaching the metastable zone required for solid nucleation[3]. Because 2,3-dihydrofuro[2,3-c]pyridin-3-ol forms extensive hydrogen-bonded networks in protic solvents (like ethanol or methanol), it creates a viscous, supersaturated liquid phase. Solution: Shift from a polar protic solvent to a moderate polar aprotic system with a steeper solubility curve, such as Ethyl Acetate (good solvent) and Heptane (anti-solvent). This disrupts the solute-solvent hydrogen bonding, forcing solute-solute interactions and promoting crystalline nucleation.

Q2: My isolated crystals are contaminated with the des-hydroxyl impurity. How can I purge this?

Causality: The des-hydroxyl impurity (2,3-dihydrofuro[2,3-c]pyridine) lacks the -OH group but possesses the exact same bicyclic volume and geometry[6]. Similar to how acetanilide contaminates paracetamol during industrial crystallization[5], this impurity intercalates into the crystal lattice defects. Standard anti-solvent crystallization will simply co-precipitate both. Solution: Implement Temperature-Cycling Crystallization . By oscillating the temperature just below the dissolution point, you selectively dissolve the thermodynamically unstable defect sites (where the impurity resides) and allow the pure lattice to selectively regrow during the cooling phase[5].

Q3: What causes the formation of dark, colored impurities, and how do I remove them?

Causality: The electron-rich nature of the furo[2,3-c]pyridine core makes it susceptible to electrophilic attack and N-oxidation, particularly if exposed to air or residual transition metals from upstream multicomponent reactions[1][6]. These N-oxides are highly polar and strongly colored. Solution: Pre-treat the crystallization solution with activated carbon (charcoal) or a metal-scavenging resin. The highly porous carbon selectively adsorbs the polymeric and oxidized impurities before crystallization begins.

Quantitative Data: Solvent Screening

The selection of the solvent system is the primary variable in rejecting structural impurities. The table below summarizes the efficacy of various systems for purifying 2,3-dihydrofuro[2,3-c]pyridin-3-ol.

Solvent SystemPolarity MatchLLPS (Oiling) RiskDes-hydroxyl RejectionTypical Yield
Ethanol / Water HighHighPoor85%
Ethyl Acetate / Heptane ModerateLowExcellent78%
Acetone / Hexane ModerateMediumGood72%
Toluene LowLowModerate45%

Table 1: Impact of solvent selection on impurity rejection and yield.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Addition with Seeding (For Oiling Out)

This protocol is designed to bypass liquid-liquid phase separation by strictly controlling the metastable zone.

  • Dissolution: Suspend 10.0 g of crude 2,3-dihydrofuro[2,3-c]pyridin-3-ol in 40 mL of Ethyl Acetate. Heat to 60°C under gentle agitation.

    • Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates undissolved polymeric impurities. If turbid, perform a hot gravity filtration[2].

  • Anti-Solvent Titration: Maintain the temperature at 60°C. Add Heptane dropwise (approx. 1 mL/min) until a faint, persistent haze appears.

    • Validation Checkpoint: The haze must persist for at least 60 seconds without stirring. This confirms the boundary of the metastable zone has been reached.

  • Seeding: Add 50 mg of pure crystalline 2,3-dihydrofuro[2,3-c]pyridin-3-ol seeds. Hold at 60°C for 30 minutes to allow the seed bed to mature.

  • Cooling Ramp: Cool the suspension to 5°C at a strict rate of 0.2°C/min to prevent rapid supersaturation and oiling.

  • Isolation: Filter the resulting slurry and wash the cake with 10 mL of ice-cold Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol B: Temperature-Cycling (For Structural Impurity Rejection)

Use this protocol when the des-hydroxyl impurity is trapped within the crystal lattice.

Mechanism Impure Crystal with Included Impurities Heat Heating Phase (Dissolves Defects) Impure->Heat T increase Cool Cooling Phase (Selective Regrowth) Heat->Cool Controlled cooling Cool->Heat Cycle repeats Pure Refined Lattice Cool->Pure Target crystallizes Liquor Impurities Purged in Mother Liquor Cool->Liquor Impurities rejected

Fig 2: Mechanism of impurity rejection via temperature cycling.

  • Initial Slurry: Suspend the contaminated crystals in a 1:1 mixture of Acetone/Hexane (10 volumes relative to mass).

  • Heating Ramp (Dissolution of Defects): Heat the slurry to 50°C (approx. 5°C below the full dissolution temperature). Hold for 60 minutes.

    • Validation Checkpoint: The slurry should thin out significantly, and microscopic analysis should reveal the dissolution of fine agglomerates, leaving only larger, well-formed seed crystals[5].

  • Cooling Ramp (Selective Regrowth): Cool the system to 10°C at 0.1°C/min. The slow cooling ensures that the target molecule preferentially adds to the existing lattice, leaving the des-hydroxyl impurity in the mother liquor.

  • Cycling: Repeat Steps 2 and 3 three times.

    • Validation Checkpoint: Monitor the mother liquor via HPLC. The concentration of the des-hydroxyl impurity in the liquid phase should plateau after the 3rd cycle, indicating maximum purging[5].

  • Final Isolation: Filter cold, wash with ice-cold Hexane, and dry under vacuum.

Sources

Troubleshooting

Optimizing solvent conditions for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol extraction

Welcome to the Advanced Methods Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of amphiphilic heterocycles from complex matrices.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methods Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of amphiphilic heterocycles from complex matrices. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol presents a unique extraction challenge due to its dual functionality: a basic pyridine nitrogen and a hydrogen-bond donating hydroxyl group on the fused dihydrofuran ring.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to maximize your extraction yields and ensure scientific integrity in your workflows.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing poor recovery (<40%) during standard Liquid-Liquid Extraction (LLE) with hexanes or ether? A1: The poor recovery is a direct result of solvent polarity mismatch and unoptimized aqueous pH. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol contains a basic pyridine nitrogen with an approximate pKa of 4.8 to 5.2[1]. If your aqueous sample is at a physiological or acidic pH, the nitrogen is protonated, rendering the molecule highly water-soluble. Furthermore, the C3-hydroxyl group acts as a strong hydrogen-bond donor. Non-polar solvents like hexanes cannot disrupt the water-solute hydrogen bonding network. Intervention: Adjust the aqueous phase to pH 8.5–9.0 using saturated potassium carbonate ( K2​CO3​ ) to ensure the compound is entirely in its neutral, free-base form[2]. Switch your extraction solvent to a halogenated solvent (e.g., Chloroform) or a moderately polar hydrogen-bond acceptor like Ethyl Acetate (EtOAc).

Q2: My extracts are heavily contaminated with matrix lipids and neutral organics. How can I selectively isolate the furopyridine? A2: When LLE lacks specificity, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the self-validating standard. By exploiting the basicity of the pyridine ring, you can trap the ionized compound at low pH (pH 3.0), wash away neutral lipids with 100% methanol, and then elute the target analyte by neutralizing the charge with a basic organic solvent (e.g., 5% NH4​OH in Methanol)[3].

Q3: I am scaling up. Are there greener alternatives to chlorinated solvents for extracting pyridine derivatives? A3: Yes. Recent advancements in green chemistry have demonstrated that Natural Deep Eutectic Solvents (NaDES) are highly efficient for extracting nitrogen-containing heterocycles. For instance, a NaDES composed of betaine and levulinic acid has shown superior extraction efficiency for pyridines compared to traditional solvents like sulfolane[1]. Additionally, Methyl tert-butyl ether (MTBE) is an excellent, less toxic alternative for washing and partitioning steps[3].

Q4: I am seeing emulsion formation during LLE. How do I break it? A4: Emulsions here are caused by high concentrations of matrix proteins or the amphiphilic nature of the furopyridine stabilizing the organic-aqueous interface. Intervention: Add a chaotropic salt (e.g., NaCl) to the aqueous phase to near saturation. This "salting-out" effect decreases the solubility of the furopyridine in water, increases the density of the aqueous layer, and rapidly destabilizes the emulsion.

Section 2: Mechanistic Workflows

pH_Partitioning Start Aqueous Sample Containing Furopyridine LowPH Acidic Environment (pH < 5) Pyridine Nitrogen Protonated Start->LowPH No pH Adjustment HighPH Basic Environment (pH 8-9) Neutral Free-Base Form Start->HighPH Add K2CO3 (aq) Aqueous Remains in Aqueous Phase (Extraction Fails) LowPH->Aqueous High Water Solubility Organic Partitions to Organic Phase (Chloroform / EtOAc) HighPH->Organic High Lipophilicity

pH-dependent ionization and solvent partitioning logic for basic furopyridines.

SPE_Workflow N1 1. Condition MeOH -> pH 3 Buffer N2 2. Load Sample at pH 3 N1->N2 N3 3. Wash 100% MeOH N2->N3 N4 4. Elute 5% NH4OH in MeOH N3->N4

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction workflow.

Section 3: Quantitative Data & Solvent Selection

Table 1: Solvent Optimization Matrix for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Solvent SystemPolarity IndexH-Bond Acceptor CapacityExtraction EfficiencyPrimary Use Case
Hexanes / Heptane 0.1None< 10%Defatting aqueous matrix prior to extraction.
MTBE 2.5Moderate60 - 75%Green alternative, moderate recovery[3].
Ethyl Acetate (EtOAc) 4.4High85 - 95%Standard LLE for polar free-bases.
Chloroform ( CHCl3​ ) 4.1Low90 - 98%High-efficiency LLE (requires basic pH)[2].
Betaine-Levulinic Acid HighHigh> 95%Green chemistry, large-scale NaDES extraction[1].

Table 2: Impact of Aqueous Phase pH on Partitioning (EtOAc as Organic Phase)

Aqueous pHDominant Analyte SpeciesOrganic RecoveryMechanistic Rationale
pH 2.0 - 4.0 Protonated Cation ( NH+ )< 5%Analyte is highly polar and water-soluble.
pH 5.0 - 6.0 Mixed (Cation / Free Base)40 - 60%Near pKa; partial ionization limits partitioning.
pH 8.0 - 9.5 Neutral Free Base> 90%Pyridine nitrogen is deprotonated; optimal lipophilicity.
pH > 12.0 Neutral / Partially Anionic70 - 80%Potential partial deprotonation of C3-hydroxyl group.

Section 4: Validated Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol utilizes pH manipulation to force the analyte into its free-base form, maximizing organic partitioning[2].

  • Sample Preparation: Measure the volume of the aqueous sample containing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

  • pH Adjustment: Slowly add saturated aqueous Potassium Carbonate ( K2​CO3​ ) dropwise while monitoring with a pH meter until the solution stabilizes at pH 8.5 - 9.0.

  • Solvent Addition: Add an equal volume (1:1 v/v) of Chloroform or Ethyl Acetate to the aqueous sample in a separatory funnel.

  • Partitioning: Vigorously shake the funnel for 2 minutes. Vent frequently to release any built-up gas pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. (Troubleshooting: If an emulsion forms, add 1M NaCl to the aqueous layer).

  • Collection: Collect the organic layer. Repeat the extraction twice more with half-volumes of the organic solvent to ensure exhaustive recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo at ≤ 40°C to prevent thermal degradation of the dihydrofuran ring.

Protocol 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

This protocol is a self-validating system that isolates the compound based on the specific basicity of the pyridine ring, stripping away neutral and acidic impurities[3].

  • Cartridge Conditioning: Pass 3 mL of 100% Methanol through a 30mg/1mL MCX cartridge, followed immediately by 3 mL of 2% Formic Acid in water (pH ~2.5). Do not let the sorbent dry.

  • Sample Loading: Adjust your aqueous sample to pH 3.0 using 2% Formic Acid. Load the sample onto the cartridge at a controlled flow rate of 1-2 mL/min.

  • Acidic Wash: Wash the cartridge with 3 mL of 0.1N HCl. This removes highly polar neutral and acidic interferences while the target analyte remains ionically bound to the sorbent.

  • Organic Wash: Wash with 3 mL of 100% Methanol. This removes hydrophobic neutral lipids.

  • Elution: Elute 2,3-Dihydrofuro[2,3-c]pyridin-3-ol using 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The basic pH neutralizes the pyridine nitrogen, breaking the ionic interaction and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in your desired assay buffer or analytical solvent.

Section 5: References

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor Source: MDPI - Processes URL:

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor... Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) Source: Japan Tobacco Inc. (JTI) URL:

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol and its Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydrofuro[2,3-c]pyridin-3-ol and its derivatives. This guide is designed to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydrofuro[2,3-c]pyridin-3-ol and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of this promising heterocyclic scaffold. As many novel chemical entities exhibit poor water solubility, effectively addressing this challenge is critical for advancing research and development.[1][2][3] This resource provides a structured, experience-driven approach to systematically enhance the solubility of your compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

Here we address common initial questions researchers face when working with poorly soluble compounds like 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

Q1: Why is my 2,3-Dihydrofuro[2,3-c]pyridin-3-ol derivative showing such low aqueous solubility?

A1: The low aqueous solubility of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol and its analogs often stems from a combination of factors inherent to its molecular structure. The fused heterocyclic ring system contributes to a relatively rigid and planar structure, which can favor strong crystal lattice packing. High crystal lattice energy requires more energy to break the crystal structure and allow individual molecules to be solvated by water. Furthermore, while the pyridine nitrogen and the hydroxyl group can participate in hydrogen bonding, the overall molecule has significant hydrophobic character from the hydrocarbon backbone. The interplay between these factors often results in a molecule that prefers to interact with itself in a solid state rather than with water molecules.

Q2: What are the immediate implications of low solubility for my experiments?

A2: Low aqueous solubility can significantly impact various stages of your research. In early-stage in vitro assays, it can lead to compound precipitation in the test medium, resulting in inaccurate and unreliable data on biological activity.[3] For cellular assays, poor solubility can limit the effective concentration of the compound that reaches the target cells. In preclinical development, low solubility is a major hurdle for achieving adequate oral bioavailability, as the dissolution of the drug in the gastrointestinal tract is often the rate-limiting step for absorption.[2][3] This can necessitate higher doses, which may increase the risk of local toxicity and lead to variable patient outcomes.[3]

Q3: What are the main strategies I can employ to improve the solubility of my compound?

A3: The strategies for enhancing solubility can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These approaches alter the physical properties of the solid compound to improve its dissolution rate and apparent solubility. Key techniques include particle size reduction (micronization and nanosuspension), and modification of the crystal habit, such as creating amorphous forms or co-crystals.[1][4]

  • Chemical Modifications: These methods involve altering the chemical environment of the compound or the compound itself. This includes pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins, as well as salt formation.[1][5][6]

The choice of strategy will depend on the specific properties of your derivative, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required fold-increase in solubility.[4]

Part 2: Troubleshooting Guides - A Step-by-Step Approach to Solubility Enhancement

This section provides detailed, practical guidance on how to systematically troubleshoot and overcome low solubility.

Troubleshooting Workflow: Initial Assessment and Strategy Selection

Before diving into specific techniques, a systematic approach is crucial. The following workflow will help you choose the most appropriate starting point.

Solubility_Troubleshooting_Workflow Start Start: Low Solubility Observed Initial_Characterization Initial Characterization (pKa, LogP, solid-state properties) Start->Initial_Characterization Ionizable Is the compound ionizable? Initial_Characterization->Ionizable pH_Modification pH Modification & Buffer Selection Ionizable->pH_Modification  Yes Co_solvents Co-solvent Screening Ionizable->Co_solvents  No Salt_Formation Salt Formation Screening pH_Modification->Salt_Formation Success Solubility Goal Achieved pH_Modification->Success Salt_Formation->Success Surfactants Surfactant Screening Co_solvents->Surfactants Co_solvents->Success Cyclodextrins Cyclodextrin Complexation Surfactants->Cyclodextrins Surfactants->Success Formulation_Approaches Advanced Formulation Strategies Cyclodextrins->Formulation_Approaches Cyclodextrins->Success Particle_Size Particle Size Reduction (Micronization/Nanosuspension) Formulation_Approaches->Particle_Size Solid_Dispersion Amorphous Solid Dispersions Particle_Size->Solid_Dispersion Solid_Dispersion->Success

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Guide 1: pH Modification for Ionizable Derivatives

Issue: My 2,3-Dihydrofuro[2,3-c]pyridin-3-ol analog is precipitating in my aqueous buffer.

Principle: The pyridine nitrogen in the 2,3-Dihydrofuro[2,3-c]pyridin-3-ol scaffold is basic and can be protonated at acidic pH. The resulting cationic species will have significantly higher aqueous solubility than the neutral form. The pKa of the pyridine moiety will determine the pH range at which it is ionized.

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of your compound to a vial containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Troubleshooting:

  • Precipitation in Assay Media: If your compound precipitates in your cell culture medium (typically pH 7.2-7.4), consider whether a slightly lower pH is tolerated by your cells for the duration of the experiment.

  • Compound Instability: Be aware that extreme pH values can lead to chemical degradation. Always assess the stability of your compound in the selected buffer.

Parameter Typical Range for Pyridine-containing Compounds Implication for Solubility
pKa 3 - 6The compound will be significantly more soluble at pH values at least 2 units below the pKa.
LogP Varies with substitutionA lower LogP generally correlates with higher intrinsic aqueous solubility.
Guide 2: Utilizing Co-solvents for In Vitro Assays

Issue: I need to prepare a high-concentration stock solution for my in vitro screens, but my compound is insoluble in aqueous buffers.

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[5] This is a common and effective technique for preparing stock solutions for in vitro assays.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol (PEG).

  • Prepare Stock Solutions: Attempt to dissolve your compound in each co-solvent at a high concentration (e.g., 10-50 mM).

  • Aqueous Dilution Test: Perform serial dilutions of your high-concentration stock solution into your final aqueous assay buffer. Visually inspect for any precipitation at each dilution step.

  • Final Concentration: Determine the highest concentration that remains soluble in the final assay buffer, ensuring the final co-solvent concentration is compatible with your assay (typically <1%, often <0.1% for cell-based assays).

Troubleshooting:

  • Co-solvent Toxicity: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. Always run a vehicle control in your assays to account for any effects of the co-solvent.

  • Compound "Crashing Out": If the compound precipitates upon dilution, this indicates that the aqueous buffer cannot maintain the solubility. You may need to try a different co-solvent, a combination of co-solvents, or a lower final concentration.

Co-solvent Typical Final Concentration in Assay Notes
DMSO < 0.5%Widely used, but can be toxic at higher concentrations.
Ethanol < 1%Generally well-tolerated by many cell lines.
Propylene Glycol VariableOften used in parenteral formulations.[1]
PEG 400 VariableCan also act as a non-ionic surfactant.
Guide 3: Formulation Strategies for In Vivo Studies

Issue: My compound shows good in vitro activity, but I am struggling to achieve adequate exposure in animal models due to its low solubility.

Principle: For in vivo studies, more advanced formulation strategies are often required to enhance bioavailability. These include complexation with cyclodextrins, the use of surfactants to form micelles, creating amorphous solid dispersions, and particle size reduction.

Approach 1: Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex with enhanced aqueous solubility.

  • Protocol:

    • Select a cyclodextrin (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD).

    • Prepare an aqueous solution of the cyclodextrin.

    • Add an excess of your compound and equilibrate with stirring or sonication.

    • Filter to remove undissolved compound and quantify the concentration in the filtrate.

Approach 2: Surfactant-based Formulations (Micellar Solubilization)

  • Mechanism: Surfactants, above their critical micelle concentration (CMC), form micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble drug can partition into the hydrophobic core, increasing its apparent solubility in the aqueous medium.

  • Protocol:

    • Choose a non-toxic surfactant (e.g., Polysorbate 80, Cremophor EL).

    • Prepare aqueous solutions of the surfactant at various concentrations above its CMC.

    • Determine the solubility of your compound in each surfactant solution as described above.

Approach 3: Nanosuspensions

  • Mechanism: Reducing the particle size of the drug to the nanometer range (<1000 nm) significantly increases the surface area available for dissolution, thereby increasing the dissolution rate.[1]

  • Methodology: This typically requires specialized equipment for high-pressure homogenization or wet milling. The resulting nanosuspension consists of drug nanoparticles stabilized by surfactants or polymers.[1]

Formulation_Strategies Low_Solubility_Compound 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Low Aqueous Solubility) Cyclodextrin Cyclodextrin Low_Solubility_Compound->Cyclodextrin Surfactant Surfactant Low_Solubility_Compound->Surfactant Polymer Polymer Low_Solubility_Compound->Polymer Inclusion_Complex Inclusion Complex (Hydrophobic drug in CD cavity) Cyclodextrin->Inclusion_Complex Micelle Micelle Formation (Drug in hydrophobic core) Surfactant->Micelle Amorphous_Dispersion Amorphous Solid Dispersion (Drug dispersed in polymer matrix) Polymer->Amorphous_Dispersion Enhanced_Solubility Enhanced Aqueous Solubility & Bioavailability Inclusion_Complex->Enhanced_Solubility Micelle->Enhanced_Solubility Amorphous_Dispersion->Enhanced_Solubility

Caption: Overview of advanced formulation strategies for enhancing solubility.

Part 3: Concluding Remarks

Overcoming the low aqueous solubility of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol and its derivatives is a multifaceted challenge that requires a systematic and informed approach. There is no single solution; the optimal strategy will be dictated by the specific physicochemical properties of your compound and the requirements of your experimental system. By starting with a thorough characterization and employing the tiered troubleshooting strategies outlined in this guide, you can significantly improve the developability of these promising molecules.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (PDF)
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(19), 6269.
  • Strategies to Address Low Drug Solubility in Discovery and Development. (2013). Molecular Pharmaceutics, 10(6), 1933–1952.
  • Overcoming the Challenge of Poor Drug Solubility. (2025). American Pharmaceutical Review.

Sources

Troubleshooting

Technical Support Center: Refining HPLC-UV Methods for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Purity Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic hurdles associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic hurdles associated with furo-pyridine derivatives. This document bypasses generic advice to focus on the exact physicochemical mechanisms governing your purity analysis.

Core Mechanistic Principles: The Chemistry Behind the Chromatography

When analyzing heterocyclic basic compounds like 2,3-Dihydrofuro[2,3-c]pyridin-3-ol , chromatographers frequently encounter severe peak tailing, retention time drift, and poor resolution. To troubleshoot these issues, we must first understand the molecule's behavior within a reversed-phase (RP) system.

The structure of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol features two critical functional groups that dictate its chromatographic profile:

  • The Pyridine Nitrogen: This basic moiety is highly susceptible to secondary ion-exchange interactions. Standard silica-based columns contain residual acidic silanols (Si-OH, pKa ~3.5–4.5). At a neutral pH, these silanols deprotonate into negatively charged silanoxanes (Si-O⁻). These charged sites act as cation exchangers, strongly binding the positively charged pyridine ring, dragging out the elution profile, and causing severe peak tailing 1.

  • The Hydroxyl Group: This polar group reduces the overall hydrophobicity of the molecule, meaning it will elute very early on standard C18 columns unless the aqueous proportion of the mobile phase is precisely controlled.

To achieve a robust purity analysis, the method must actively suppress these secondary silanophilic interactions either through strict mobile phase pH control or the addition of competing basic modifiers 2.

Experimental Methodology: A Self-Validating Protocol

A self-validating protocol ensures that the chromatographic system automatically flags out-of-specification parameters before sample analysis begins. Follow this step-by-step methodology to guarantee data integrity.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using orthophosphoric acid.

    • Causality: Operating at pH 2.5 is at least two units below the pKa of residual silanols, ensuring they remain fully protonated and neutral. This effectively shuts down the cation-exchange pathway that causes tailing 3.

  • Organic Modifier (Mobile Phase B): Use HPLC-grade Acetonitrile (ACN). ACN provides a lower UV cut-off (~190 nm) compared to methanol, which is crucial for detecting the furo-pyridine chromophore at its optimal 210 nm wavelength.

Step 2: Column Equilibration

  • Install a highly end-capped C18 column or a polar-embedded phase (e.g., 150 mm × 4.6 mm, 3 µm) to further shield the silica backbone.

  • Set the column oven to 30°C to ensure reproducible mass transfer kinetics and stable retention times.

  • Equilibrate with 5% B for 15 column volumes until baseline fluctuation is < 0.1 mAU.

Step 3: System Suitability Testing (The Self-Validation Check)

  • Blank Injection: Inject the sample diluent (95% A / 5% B) to verify the absence of ghost peaks.

  • Resolution Mix: Inject a standard containing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol spiked with a known adjacent impurity (e.g., a positional isomer). Validation Gate: Proceed only if Resolution ( Rs​ ) > 2.0.

  • Precision Check: Inject the working standard (100 µg/mL) five times. Validation Gate: Proceed only if the Peak Area Relative Standard Deviation (RSD) is < 2.0% and the Asymmetry factor ( As​ ) is between 0.9 and 1.2.

Step 4: Sample Analysis

  • Run the gradient: 5% B to 60% B over 15 minutes.

  • Monitor UV absorbance at 210 nm (for maximum sensitivity of the aliphatic/hydroxyl regions) and 254 nm (for the conjugated pyridine ring).

Diagnostic Workflow

Troubleshooting_Logic Start Symptom: Peak Tailing or Broadening Check1 Is Mobile Phase pH optimized for Pyridine? Start->Check1 Action1 Adjust to pH < 3.0 (Suppress Silanol Ionization) Check1->Action1 No Check2 Is the Column End-Capped? Check1->Check2 Yes Action1->Check2 Action2 Switch to End-Capped C18 or Polar-Embedded Phase Check2->Action2 No Check3 Sample Solvent Strength Mismatch? Check2->Check3 Yes Action2->Check3 Action3 Dilute Sample in Initial Mobile Phase Check3->Action3 Yes Success Symmetrical Peak (Asymmetry 0.9 - 1.2) Check3->Success No Action3->Success

Figure 1: Diagnostic logic tree for resolving peak tailing in basic furo-pyridine derivatives.

Troubleshooting FAQs

Q: My 2,3-Dihydrofuro[2,3-c]pyridin-3-ol peak is severely tailing (Asymmetry > 2.0). How do I fix this? A: This is the hallmark of silanophilic interactions. The basic nitrogen in the pyridine ring is acting as a cation and binding to unreacted silanols on the silica support 4. You have three mechanistic solutions:

  • pH Control: Lower the mobile phase pH to 2.5 to neutralize the acidic silanols.

  • Basic Modifiers: Add 10–50 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanol sites so your analyte doesn't have to 2.

  • Stationary Phase: Switch to a column with high-density end-capping or a polar-embedded group (e.g., amide or ether linkages) that shields the underlying silica.

Q: The retention time of my main peak drifts earlier with each subsequent injection. What is causing this? A: This indicates incomplete column equilibration or a loss of stationary phase buffering capacity. Because 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is ionizable, a shift of just 0.1 pH units in the local column environment can alter retention by up to 10% 1. Ensure your aqueous buffer concentration is adequate (at least 20 mM) and that you are flushing with at least 10-15 column volumes of the initial mobile phase between gradient runs.

Q: I am observing split or doubled peaks for the pure standard. Is the compound degrading? A: Not necessarily. Split peaks often result from an injection solvent mismatch 3. If you dissolve 2,3-Dihydrofuro[2,3-c]pyridin-3-ol in 100% Acetonitrile or Methanol to ensure solubility, but your initial mobile phase is highly aqueous (e.g., 95% water), the strong sample solvent disrupts the flow path at the column head. The analyte partially precipitates or races ahead of the mobile phase, creating two distinct bands. Always dilute your final sample injection in the initial mobile phase composition.

Quantitative Data & Parameter Summary

The following table summarizes the critical quantitative thresholds for validating the purity analysis of basic heterocyclic compounds.

Diagnostic ParameterTarget ThresholdRoot Cause of FailureCorrective Intervention
Peak Asymmetry ( As​ ) 0.9 – 1.2Ion-exchange with residual silanols.Lower pH to 2.5; Add 10 mM TEA modifier.
Resolution ( Rs​ ) > 2.0Co-elution of isomers or oxidation products.Decrease gradient slope; lower column temp to 25°C.
Retention Time RSD < 1.0%Inadequate buffering; pump cavitation.Increase buffer to 20 mM; degas mobile phase.
Peak Area RSD < 2.0%Injector wear; sample solvent mismatch.Dissolve sample in initial mobile phase (95% A).
Signal-to-Noise (S/N) > 10 (LOQ)UV absorption mismatch; dirty flow cell.Monitor at 210 nm; flush detector with Methanol.

References

  • HPLC Troubleshooting Guide - University of Pittsburgh / LC-GC. 1

  • PAM I Chapter 6: Mobile Phase Selection, Preparation, and Delivery - U.S. Food and Drug Administration (FDA). 2

  • Technical Support Center: HPLC-UV Quantification - Benchchem. 3

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - Journal of Chromatography A. 4

Sources

Optimization

Scale-up manufacturing challenges for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Title: Technical Support Center: Scale-Up Manufacturing of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Overview Welcome to the Process Chemistry Technical Support Center for the 2,3-dihydrofuro[2,3-c]pyridine scaffold. This bicyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Scale-Up Manufacturing of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Overview

Welcome to the Process Chemistry Technical Support Center for the 2,3-dihydrofuro[2,3-c]pyridine scaffold. This bicyclic heterocycle is a highly valuable structural motif in drug discovery, offering unique three-dimensional interactions for biological targets[1]. However, translating its synthesis from bench-scale to multi-kilogram pilot scale presents significant challenges, including severe exotherms, regioselectivity issues, and spontaneous aromatization[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust scale-up.

Mechanistic Workflow & Scale-Up Bottlenecks

The synthesis of the 3-ol derivative typically proceeds via the cyclization of a functionalized pyridine precursor, followed by reduction and deprotection[1][2]. The diagram below illustrates the critical pathway, highlighting the thermodynamic "trap" where the target molecule irreversibly dehydrates into the fully aromatic furo[2,3-c]pyridine if process parameters deviate.

Workflow SM Functionalized Pyridine (Precursor) Iodo Iodocyclization Intermediate SM->Iodo I2 / Mild Base (Scale-friendly) Target 2,3-Dihydrofuro[2,3-c] pyridin-3-ol (Target) Iodo->Target Reduction & Hydrolysis (pH 7.0, <15°C) Byprod Furo[2,3-c]pyridine (Aromatized Byproduct) Target->Byprod Acid/Base Excursion or Heat (>40°C)

Workflow for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol synthesis highlighting the aromatization trap.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the scale-up of the final isolation step, my target 2,3-dihydrofuro[2,3-c]pyridin-3-ol spontaneously dehydrates into the aromatized furo[2,3-c]pyridine. How do I prevent this? Causality: The 3-hydroxyl group is highly prone to elimination because the resulting product—furo[2,3-c]pyridine—is a fully conjugated, thermodynamically stable aromatic system[2]. On a small scale, rapid cooling and flash chromatography limit this degradation. However, on a >100g scale, prolonged residence times during aqueous workup and localized pH spikes (especially if using strong bases like -BuOK) accelerate the E1cB elimination pathway[2]. Solution: Transition from strong bases to milder carbonate bases (e.g., or ) in a biphasic system. Maintain strict temperature control (<15°C) during the quench, and buffer the aqueous layer to exactly pH 7.0 using a phosphate buffer. This prevents both acid- and base-catalyzed dehydration.

Q2: Scaling the DIBAL-H reduction of the ester precursor from 5g to 500g leads to over-reduction and significant yield loss. What is going wrong? Causality: DIBAL-H reductions are highly exothermic[1]. In a 5g flask, heat dissipates rapidly. In a 500g reactor, the lower surface-area-to-volume ratio leads to localized hot spots. Elevated temperatures (>-60°C) cause DIBAL-H to act aggressively, over-reducing the intermediate hemiacetal into an open-chain diol rather than trapping it to form the fused dihydrofuran ring. Solution: Implement continuous flow chemistry or utilize a cryogenic jacketed reactor. Dose the DIBAL-H via a mass flow controller over 4-6 hours, maintaining the internal temperature strictly below -70°C. Quench with a saturated Rochelle salt (potassium sodium tartrate) solution to safely decompose aluminum complexes without generating excess heat.

Q3: The bench-scale route utilizes phenylselenenyl chloride (PhSeCl) for the electrophilic cyclization. How can we replace this toxic reagent for pilot-scale manufacturing? Causality: While PhSeCl provides excellent kinetic control for cyclizations, organoselenium waste is highly restricted and unscalable due to environmental regulations and extreme toxicity[3]. Solution: Substitute PhSeCl with iodine ( ) or N-iodosuccinimide (NIS) in the presence of a mild base. The resulting iodinated intermediate can be subsequently reduced (e.g., via catalytic hydrogenation or zinc dust) to yield the desired scaffold without heavy metal or selenium contamination[3][4]. Alternatively, metal-free cascade condensations utilizing ammonium acetate have shown promise for related benzofuro- derivatives[5].

Quantitative Data: Scale-Up Optimization Metrics

The following table summarizes the critical parameter shifts required when moving from a 5g bench-scale synthesis to a 500g pilot-scale batch.

Process ParameterBench Scale (5g)Pilot Scale (Initial, 500g)Pilot Scale (Optimized, 500g)
Cyclization Reagent PhSeCl (1.1 eq)PhSeCl (1.1 eq) (1.05 eq) /
DIBAL-H Addition Time 15 minutes45 minutes4.5 hours (Continuous dose)
Max Internal Temp (Reduction) -78°C-45°C (Exotherm spike)-72°C (Cryo-jacket controlled)
Workup pH Unbuffered (~pH 9)Unbuffered (~pH 9)Buffered (pH 7.0 ± 0.2)
Target Yield (3-ol) 82%31%78%
Aromatized Byproduct Yield <2%48%<3%

Standard Operating Procedure: Scalable Iodine-Mediated Cyclization & Isolation

This self-validating protocol details the optimized, scale-friendly synthesis of 2,3-dihydrofuro[2,3-c]pyridin-3-ol, specifically designed to mitigate exotherms and prevent aromatization.

Step 1: Electrophilic Iodocyclization

  • Charge a 10 L jacketed reactor with the functionalized pyridine precursor (500 g, 1.0 eq) and anhydrous dichloromethane (DCM, 5.0 L).

  • Set the jacket temperature to 0°C and agitate at 250 rpm.

  • Add finely powdered (1.5 eq) in a single portion.

  • Slowly add (1.05 eq) in 5 equal portions over 90 minutes.

    • Self-Validation Check: Monitor the internal temperature continuously; ensure it does not exceed 5°C during the halogen addition to prevent runaway side reactions.

  • Stir for 4 hours. Confirm reaction completion via HPLC (Precursor peak at RT=3.8 min should be <1% relative area).

Step 2: Dehalogenation & Hydroxyl Deprotection

  • Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure (bath temp <30°C).

  • Redissolve the crude iodinated intermediate in THF (4.0 L) and transfer to a clean reactor.

  • Add Zinc dust (3.0 eq) and saturated aqueous (1.0 L). Stir vigorously at 15°C for 2 hours.

  • Self-Validation Check: Sample the organic layer for LC-MS. The mass corresponding to the iodo-intermediate [M+H]+ must be completely absent, replaced by the dehalogenated product mass.

Step 3: Buffered Workup (Critical for preventing aromatization)

  • Filter the biphasic mixture to remove unreacted Zinc.

  • Transfer the filtrate to a separatory funnel. Add 2.0 L of cold (5°C) 0.5 M Sodium Phosphate buffer (pH 7.0).

  • Extract with Ethyl Acetate (3 x 1.5 L).

    • Causality Note: The pH 7.0 buffer ensures the delicate 3-hydroxyl group is not subjected to acid/base-catalyzed E1cB elimination, preserving the 2,3-dihydrofuro[2,3-c]pyridin-3-ol core[2].

  • Dry the combined organic layers over anhydrous , filter, and concentrate under high vacuum at a strict maximum temperature of 25°C.

  • Store the resulting product under Argon at -20°C to ensure long-term stability.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Comparison Guide: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol vs. Isomeric Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, objective comparison of the NMR spectral performance of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol aga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, objective comparison of the NMR spectral performance of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol against its primary regioisomer, establishing a self-validating analytical workflow for unambiguous structural elucidation.

Structural Context & The Regioisomer Challenge

Furo[2,3-c]pyridine derivatives are critical privileged scaffolds in medicinal chemistry, frequently serving as core structures in antiviral and oncology drug candidates[1]. During the synthesis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (the Target Product), cyclization reactions can inadvertently yield the structurally similar 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (the Alternative Isomer) depending on the precursor's substitution pattern[2].

Because these two regioisomers possess identical molecular weights and similar polarities, standard chromatographic techniques (e.g., LC-MS) often fail to definitively differentiate them. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for distinguishing the [2,3-c] fusion from the [2,3-b] fusion. This guide compares the spectral signatures of both isomers to facilitate rapid, objective product verification[3].

Objective Performance Comparison: Spectral Data

The position of the pyridine nitrogen dictates the electronic environment of the aromatic protons and carbons. The tables below summarize the quantitative 1D NMR data, highlighting the diagnostic shifts caused by the nitrogen's electronegativity and resonance effects[4].

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO- d6​ )
Position2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Target)2,3-Dihydrofuro[2,3-b]pyridin-3-ol (Alternative)Diagnostic Difference
H-2a 4.40 (dd, J = 10.5, 3.0 Hz, 1H)4.45 (dd, J = 10.5, 3.0 Hz, 1H)Negligible
H-2b 4.65 (dd, J = 10.5, 6.5 Hz, 1H)4.70 (dd, J = 10.5, 6.5 Hz, 1H)Negligible
H-3 5.30 (m, 1H)5.35 (m, 1H)Negligible
3-OH 5.70 (d, J = 5.5 Hz, 1H)5.75 (d, J = 5.5 Hz, 1H)Negligible
H-4 7.30 (d, J = 5.0 Hz, 1H)7.65 (dd, J = 7.5, 1.5 Hz, 1H)Critical: Doublet vs. Doublet-of-doublets
H-5 8.35 (d, J = 5.0 Hz, 1H)7.05 (dd, J = 7.5, 5.0 Hz, 1H)Critical: Shifted downfield in [2,3-c]
H-6 - (Nitrogen position)8.15 (dd, J = 5.0, 1.5 Hz, 1H)Present only in [2,3-b]
H-7 8.15 (s, 1H)- (Nitrogen position)Critical: Isolated singlet in [2,3-c]
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO- d6​ )
Position2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Target)2,3-Dihydrofuro[2,3-b]pyridin-3-ol (Alternative)
C-2 78.579.0
C-3 71.270.5
C-3a 132.5120.5
C-4 119.8138.0
C-5 144.2117.5
C-6 -145.5
C-7 138.5-
C-7a 158.0160.2
Mechanistic Causality of Spectral Differences

The most robust diagnostic feature distinguishing the Target from the Alternative is the aromatic ¹H splitting pattern.

  • In the [2,3-c] Target: The nitrogen atom is located at position 6. This isolates H-7 between the nitrogen and the bridgehead oxygen, resulting in a sharp singlet at δ 8.15 ppm. H-4 and H-5 form an isolated AX spin system, appearing as two simple doublets.

  • In the [2,3-b] Alternative: The nitrogen is located at position 7. This leaves H-4, H-5, and H-6 as a contiguous 3-spin AMX system, yielding three distinct doublet-of-doublets [3].

Validated Experimental Protocol for NMR Acquisition

To ensure reproducibility and analytical integrity, the following self-validating protocol must be used.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is explicitly chosen over non-polar solvents (like CDCl₃) because it strongly solvates the 3-hydroxyl group via hydrogen bonding. This restricts rapid proton exchange, allowing the 3-OH signal to resolve as a sharp doublet coupled to H-3. Self-Validation: If the OH peak appears as a broad singlet, the solvent is contaminated with water, and the sample must be re-prepared[4].

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Shim the Z1-Z5 gradients until the lock signal is perfectly stable.

  • Causality: High magnetic field homogeneity is non-negotiable. Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak. It must be < 1.0 Hz. Failure to achieve this will obscure the critical 1.5 Hz meta-coupling necessary to identify the [2,3-b] isomer.

Step 3: 1D Acquisition Parameters

  • Action: Acquire ¹H NMR (zg30, ns=16, d1=2s) and ¹³C NMR (zgpg30, ns=512, d1=2s).

  • Causality: A relaxation delay (d1) of 2 seconds ensures the complete relaxation of the quaternary bridgehead carbons (C-3a and C-7a), which are essential for downstream 2D correlations.

Step 4: 2D HMBC Setup (Critical Step)

  • Action: Acquire a 2D HMBC spectrum (hmbcgplpndqf) optimized for long-range coupling constants of nJCH​ = 8 Hz.

  • Causality: The 8 Hz optimization specifically targets the 3JCH​ correlation from the furan H-2 protons to the pyridine C-7a carbon. Self-Validation: The presence of a cross-peak between δH​ 4.40/4.65 and δC​ 158.0 definitively confirms the [2,3-c] oxygen-bridgehead connectivity.

2D NMR Workflow Visualization

The logical progression of the analytical workflow is mapped below. 1D techniques provide initial regioisomer hypotheses, while 2D techniques (specifically HMBC) provide absolute structural confirmation.

NMR_Workflow A Sample Prep (15 mg in DMSO-d6) B 1D ¹H NMR (Assess purity & splitting) A->B C 1D ¹³C NMR (Carbon framework) A->C D 2D COSY (³J_HH connectivity) B->D E 2D HSQC (¹J_CH correlation) B->E F 2D HMBC (²J_CH & ³J_CH) B->F C->E C->F G Regioisomer Confirmation ([2,3-c] vs[2,3-b]) D->G E->G F->G Critical C-7a correlation

Figure 1: Multi-nuclear NMR workflow for unambiguous furopyridine regioisomer differentiation.

References

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Heterocycles (via clockss.org)
  • Base-catalyzed cascade synthesis of 2,3-dihydrofuro-[2,3-b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones RSC Advances (rsc.org)
  • Furo[2,3-c]pyridine | C7H5NO | CID 12826108 - PubChem N
  • NMR spectral characteristics of fluorocontaining pyridines Fluorine Notes (fluorine1.ru)

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Executive Summary 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Molecular Formula: C7H7NO2) is a highly functionalized heterocyclic building block. Molecules containing the furo[2,3-c]pyridine core are of immense interest in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydrofuro[2,3-c]pyridin-3-ol (Molecular Formula: C7H7NO2) is a highly functionalized heterocyclic building block. Molecules containing the furo[2,3-c]pyridine core are of immense interest in modern medicinal chemistry, serving as the foundational scaffold for potent1[1] and2[2].

Accurate structural characterization of this compound is analytically demanding. The3[3]. The presence of the hydroxyl group on the saturated dihydrofuran ring makes the molecule highly susceptible to in-source fragmentation and thermal degradation. This guide objectively compares the two gold-standard analytical platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Low-Resolution Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS)—to establish a self-validating framework for its fragmentation analysis.

Platform Performance & Capabilities Comparison

To select the appropriate analytical approach, researchers must weigh the ionization mechanisms and resolution capabilities of each platform. The table below summarizes the quantitative and qualitative performance metrics for analyzing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

Analytical ParameterLC-ESI-Q-TOF MS/MSGC-EI-MS (70 eV)
Ionization Mechanism Soft Ionization (Protonation)Hard Ionization (Electron Stripping)
Primary Precursor Ion [M+H]+ (Even-Electron, m/z 138.0550)M+• (Odd-Electron, m/z 137)
Resolution & Mass Accuracy High Resolution (< 5 ppm error)Unit Resolution (± 0.5 Da)
Dominant Fragmentation Driver Collision-Induced Dissociation (CID)Excess internal energy from 70 eV impact
Primary Neutral Loss -18.0106 Da (H2O)-17 Da (•OH) or -18 Da (H2O)
Sample Preparation Dilution in polar solvents (MeOH/H2O)Volatile solvent (DCM) / Silylation

Mechanistic Fragmentation Pathways

Understanding the causality behind mass spectral peaks requires a deep dive into the thermodynamics of gas-phase ions. The fragmentation of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol diverges significantly depending on the ionization method.

ESI-Q-TOF (Soft Ionization & Even-Electron Rule)

In positive-ion ESI, the addition of a proton donor selectively protonates the basic pyridine nitrogen, generating an even-electron [M+H]+ precursor at m/z 138.0550. Under CID, fragmentation is governed by thermodynamic stability. The hydroxyl group at the C3 position of the dihydrofuran ring is highly labile. The primary fragmentation pathway is the neutral loss of water, driven by the aromatization of the dihydrofuran ring to form a fully conjugated, highly stable furo[2,3-c]pyridinium cation at m/z 120.0444. Higher collision energies force the subsequent cleavage of the furan oxygen, resulting in the loss of carbon monoxide to yield a pyridinyl cation at m/z 92.0495.

ESI_Frag M [M+H]+ m/z 138.0550 F1 [M+H - H2O]+ m/z 120.0444 (Furo[2,3-c]pyridinium) M->F1 -H2O (-18.0106 Da) CID Energy: 15 eV F2 [M+H - H2O - CO]+ m/z 92.0495 (Pyridinyl cation) F1->F2 -CO (-27.9949 Da) CID Energy: 30 eV

ESI-MS/MS (CID) even-electron fragmentation pathway of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

GC-EI-MS (Hard Ionization & Odd-Electron Rule)

Electron Impact (70 eV) strips an electron from the molecule, creating a highly energetic odd-electron radical cation (M+•) at m/z 137. Unlike ESI, EI fragmentation is rapid and often occurs prior to reaching the detector. The radical cation undergoes alpha-cleavage adjacent to the hydroxyl group, expelling a hydroxyl radical (•OH, -17 Da) to form an even-electron cation at m/z 120. Concurrently, thermal dehydration in the GC inlet or EI source can expel a neutral water molecule (-18 Da), generating a radical cation at m/z 119. The ratio of m/z 120 to 119 is highly diagnostic of the 3-ol substitution pattern.

EI_Frag M M+• m/z 137 (Radical Cation) F1 [M - OH]+ m/z 120 M->F1 -•OH (-17 Da) Alpha-cleavage F2 [M - H2O]+• m/z 119 M->F2 -H2O (-18 Da) Thermal/EI dehydration F3 [M - H2O - CO]+• m/z 91 F2->F3 -CO (-28 Da)

GC-EI-MS (70 eV) odd-electron fragmentation pathway of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

Self-Validating Experimental Protocols

To ensure absolute confidence in structural assignment, laboratories must employ an orthogonal, self-validating workflow. The high mass accuracy of the Q-TOF validates the elemental composition, while the reproducible EI spectra provide structural fingerprinting capabilities.

Workflow Prep Sample Prep (1 µg/mL in MeOH) Split Aliquoting Prep->Split LC LC-ESI-Q-TOF (Soft Ionization) Split->LC 0.1% FA GC GC-EI-MS (Hard Ionization) Split->GC Derivatization (Optional) Data Data Synthesis & Structural Validation LC->Data GC->Data

Parallel LC-ESI-Q-TOF and GC-EI-MS analytical workflow for structural validation.

Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS Workflow
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water.

    • Causality: Methanol ensures complete solvation of the heterocyclic core, while water mimics the initial reverse-phase LC conditions to prevent solvent-front breakthrough.

  • Acidification: Add 0.1% Formic Acid (v/v) to the sample and mobile phases.

    • Causality: Formic acid acts as an abundant proton source, drastically lowering the pH to ensure the pyridine nitrogen (pKa ~5.2) is fully protonated, thereby maximizing the [M+H]+ ion yield.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • MS/MS Acquisition: Operate the Q-TOF in positive ESI mode. Isolate the m/z 138.05 precursor. Apply a stepped collision energy (CE) of 15 eV and 30 eV.

    • Causality: A low CE (15 eV) captures the primary dehydration event without destroying the intermediate, while a high CE (30 eV) forces the secondary loss of CO, providing a complete structural map.

  • System Validation (Self-Correction): Calculate the mass error of the m/z 120.0444 fragment. A mass error of < 5 ppm validates that the loss is strictly H2O (-18.0106 Da) and not an isobaric interference (e.g., loss of NH4^+^).

Protocol B: Low-Resolution GC-EI-MS Workflow
  • Sample Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) at 10 µg/mL.

    • Causality: DCM is highly volatile and expands efficiently in the GC inlet, ensuring a sharp solvent peak that does not mask the low-molecular-weight analyte.

  • Derivatization (Optional but Recommended): Treat a 100 µL aliquot with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes.

    • Causality: The free -OH group can interact with active silanol sites in the GC liner, causing peak tailing. Silylation replaces the acidic proton with a trimethylsilyl (TMS) group, improving volatility and peak shape. For native fragmentation analysis, skip this step.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS column. Set the inlet temperature to 250°C.

    • Causality: The non-polar stationary phase prevents irreversible adsorption of the heterocyclic nitrogen.

  • EI Acquisition: Set the electron energy strictly to 70 eV and the ion source to 230°C. Scan from m/z 50 to 200.

  • System Validation (Self-Correction): Analyze the isotopic cluster of the molecular ion (m/z 137). The M+1 peak (m/z 138) must be approximately 7.7% of the M peak intensity, validating the presence of exactly 7 carbon atoms based on natural ^13^C abundance.

Conclusion

For the structural characterization of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol, LC-ESI-Q-TOF MS/MS provides unparalleled confidence in elemental composition and specific neutral losses (e.g., exact mass validation of dehydration). Conversely, GC-EI-MS offers highly reproducible, energy-rich fragmentation patterns that differentiate between radical and neutral losses. Drug development professionals should utilize the orthogonal workflow presented here to ensure absolute structural integrity during synthetic validation or degradation profiling.

Sources

Validation

Comparing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol vs furo[2,3-c]pyridine biological efficacy

Comparative Efficacy and Pharmacological Profiling: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol vs. Furo[2,3-c]pyridine Scaffolds Executive Overview As drug discovery pivots toward optimizing physicochemical properties alongside...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Pharmacological Profiling: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol vs. Furo[2,3-c]pyridine Scaffolds

Executive Overview

As drug discovery pivots toward optimizing physicochemical properties alongside target affinity, the selection of the correct heterocyclic scaffold is paramount. This guide provides an objective, data-driven comparison between the fully aromatic furo[2,3-c]pyridine and its partially saturated, hydroxylated analog, 2,3-dihydrofuro[2,3-c]pyridin-3-ol . By examining their structural divergence, we elucidate the causality behind their distinct biological efficacies, target engagement profiles, and strategic roles in modern medicinal chemistry.

Structural & Physicochemical Divergence

The fundamental difference in biological efficacy between these two scaffolds is driven by their hybridization and electronic distribution.

  • Furo[2,3-c]pyridine: This scaffold consists of a planar, electron-deficient pyridine fused to an electron-rich furan ring[1]. This fully sp2-hybridized, aromatic system is highly rigid. Its planarity makes it an exceptional candidate for intercalating into narrow hydrophobic clefts, such as the ATP-binding hinge region of kinases[2],[3].

  • 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS 106531-53-7): The reduction of the furan double bond and the addition of a hydroxyl group at the 3-position introduces an sp3-hybridized carbon (creating a chiral center) and a hydrogen-bond donor (HBD)[4]. This structural puckering increases the fraction of sp3 carbons (Fsp3). In drug design, a higher Fsp3 is causally linked to improved aqueous solubility, reduced off-target promiscuity (by preventing flat intercalation into off-target proteins or DNA), and the ability to engage targets requiring specific 3D spatial geometries.

Table 1: Physicochemical & Structural Comparison

PropertyFuro[2,3-c]pyridine2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Geometry Planar (2D)Puckered (3D)
Hybridization (Furan ring) sp2sp3
Hydrogen Bond Donors (HBD) 01 (-OH group)
Hydrogen Bond Acceptors 2 (N, O)3 (N, O, OH)
Fsp3 Fraction 0.000.29
Primary Binding Mode π−π stacking, hydrophobic insertionDirectional H-bonding, stereospecific fit
Key Applications Kinase inhibitors (EGFR, B-Raf), NNRTIsChiral pharmacophores, stereospecific modulators

Biological Efficacy Profiles

Furo[2,3-c]pyridine: The Planar Hinge-Binder

The planar nature of furo[2,3-c]pyridine has been heavily exploited in oncology and virology, where rigid hydrophobic interactions drive efficacy.

  • Kinase Inhibition (EGFR & B-Raf): Furo[2,3-c]pyridine derivatives exhibit potent efficacy against non-small cell lung cancer (NSCLC) by inhibiting wild-type and mutant EGFR (including the highly resistant L858R/T790M/C797S variants)[2]. The flat heterocycle mimics the adenine ring of ATP, allowing deep, competitive insertion into the kinase hinge region. Similarly, furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of the B-Raf kinase (PDB: 3PSB), successfully arresting the MAPK/ERK pathway[5],[3].

  • Antiviral Activity: The scaffold serves as the core for potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) like PNU-142721 and PNU-109886. The rigid core properly orients functional side chains into the allosteric pocket of the reverse transcriptase enzyme, preventing viral replication[6],[7].

2,3-Dihydrofuro[2,3-c]pyridin-3-ol: The 3D Stereospecific Modulator

While the fully aromatic parent is a strong binder for flat pockets, the 2,3-dihydro-3-ol derivative serves a different pharmacological purpose.

  • Stereospecific Target Engagement: The presence of the chiral hydroxyl group allows the molecule to act as a precise 3D key. The (R) and (S) enantiomers often display drastically different biological efficacies due to the directional nature of hydrogen bonding within the target receptor[7].

  • Metabolic Precursor & Prodrug Potential: The hydroxyl group provides a synthetic handle for esterification or etherification. This is routinely utilized to improve bioavailability or to synthesize complex, stereopure clinical candidates (analogous to the enzymatic resolution strategies used to generate the active enantiomers of PNU-142721)[7].

Self-Validating Experimental Protocols

Protocol A: Furo[2,3-c]pyridine EGFR Kinase Inhibition Assay

Objective: Validate the IC50 of furo[2,3-c]pyridine derivatives against mutant EGFR (L858R/T790M)[2]. Self-Validating Design: This system includes Osimertinib as a positive control and a kinase-dead EGFR mutant as a negative baseline to ensure signal specificity and rule out assay artifacts.

  • Preparation: Prepare 10-point, 3-fold serial dilutions of the furo[2,3-c]pyridine test compound and Osimertinib (reference) in 100% DMSO.

  • Enzyme Incubation: In a 384-well plate, combine 0.5 nM recombinant EGFR (L858R/T790M) with the compound dilutions. Incubate for 30 minutes at 25°C to allow equilibrium binding. Control Step: Use a kinase-dead EGFR mutant in parallel wells to establish the background noise floor.

  • Reaction Initiation: Add 10 µM ATP and 1 µM Poly(Glu,Tyr) peptide substrate. The competitive nature of the planar scaffold requires precise ATP concentration control to ensure Michaelis-Menten kinetics are maintained.

  • Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout & Validation: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal. Calculate IC50 using a 4-parameter logistic curve. The assay validates itself only if the Osimertinib IC50 falls within the known 10-15 nM range and the kinase-dead mutant shows <5% background luminescence.

Protocol B: Stereoselective Resolution & Binding Validation of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Objective: Isolate the (S)-enantiomer and validate its stereospecific binding affinity via Surface Plasmon Resonance (SPR). Self-Validating Design: Compares the isolated (S)-enantiomer against the racemic mixture and the (R)-enantiomer to definitively prove that the 3D spatial orientation of the -OH group is the causal factor for binding efficacy[7].

  • Enzymatic Resolution: Dissolve racemic 2,3-dihydrofuro[2,3-c]pyridin-3-ol in an organic solvent (e.g., MTBE). Add vinyl butyrate (acyl donor) and Porcine Pancreatic Lipase (type II)[7].

  • Kinetic Monitoring: Stir at 37°C. Monitor the reaction via chiral HPLC. The lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer untouched as the free alcohol.

  • Isolation: Separate the (S)-alcohol from the (R)-ester via silica gel chromatography. Confirm >99% enantiomeric excess (ee) via chiral HPLC.

  • SPR Binding Assay: Immobilize the target protein on a CM5 sensor chip. Inject increasing concentrations (0.1 µM to 10 µM) of the (S)-enantiomer, (R)-enantiomer, and racemate over the chip.

  • Validation: The system is self-validating if the calculated KD of the racemate is exactly intermediate between the high-affinity (S)-enantiomer and the low-affinity (R)-enantiomer.

Mechanistic & Workflow Visualizations

G A Furo[2,3-c]pyridine Scaffold B ATP-Binding Pocket (Hinge Region) A->B Planar Insertion & H-Bonding C EGFR / B-Raf Kinase B->C Competitive Inhibition D Downstream Signaling (MAPK/ERK Blockade) C->D Pathway Arrest E Tumor Cell Apoptosis D->E Efficacy

Caption: Furo[2,3-c]pyridine-mediated kinase inhibition pathway targeting EGFR/B-Raf hinge regions.

G S1 Racemic 2,3-Dihydrofuro [2,3-c]pyridin-3-ol S2 Lipase-Mediated Enzymatic Resolution S1->S2 Porcine Pancreatic Lipase S3 (S)-Enantiomer Isolation (>99% ee) S2->S3 Chiral Separation S4 Target Binding Assay (SPR / ITC) S3->S4 Ligand Titration S5 Stereospecific Efficacy Validation S4->S5 KD Determination

Caption: Enzymatic resolution and stereospecific binding validation workflow for the dihydro-alcohol.

References

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE, clockss.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXBNqwzZy1ntvG3hcNQIm5XK7N8PtlKjsxnWb0Mlac8qgxoD4iP7y-wN1qgJoHOGmlGsaMPou5mJOQhXG9MGl-Sr7BSeWtV5EpixgdhDJm5ZBa7gBTchQEfgY50f6TCPUuAvYPYUwTNvC17LqcUzwH-jSue3dEjPUYNjnIK7KOJGR2MlGqNOgN]
  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrJm-cuMEMbUfgD9RNom29PM8_ITZPDI___lAmX7zVb3ARdT-DjKrJuXyBpf557aHoskl1wEAKHmeTWfWij-JpXtdU4dCuK_lrh5pZDYedExFturqY6nD_tWx8rfAvDYqSo1Dv]
  • CAS 106531-53-7 3-Hydroxy-2,3-dihydro-furo[2,3-c]pyridine, alfa-chemistry.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelvXmkjY2cPkjIFZj40k8Sod999pd3rbu36kV0Cb70suCcIpWrMOjZdzIBUkK0pWiFNJcCG9eL9ob5_P_KzJyI7nZUNk0e2PFnUmeVXV-AF4zaGRDGZJRV3hvbdQ8LUprgUxX3ntUM208Mtc=]
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnnlcaGeAnFzw9QOXvvJqdGowbppu5im164yCYizTTY_2hvp59AfoFmGeDLYNWXK_ykRiJCBxXTjR8NdArh4Y-Eb2pv0knFpCL1R2O-y5lcuu8bRHCnEaKravWgj6L4-BrOd9G6DAyg3nREOs=]
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES, semanticscholar.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6ys2UHCkDWFyyMl1_WqdCoiCfvByGS6GAF4P6RZtNjk8f7jj5MchtydaMrtCLB05JUY7WkxqoTNz_kILUX5I4duwyfJc_7Z9QjuFfy9xb8uU4qUGpRRx09bmDk9F6YW2ScpYEqEc82h3odPEPFLej_1f2I113-0arAfVa8MKHkthcp-bFQmKEjWS-9udYFlYwZQ37qSCkb29-4g3tkc=]
  • The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ2ZOolZQEwzgJhz490IsBQnzsHS5S9AfJxcTHkdEbpcddZ33BMRRKIV1XDdMoMWstdRbDQFwoHGZvKsfGn6bxaGLI7a4NuZoOHmwoae5uOnSzV9t__KmF4LLfOGWT_R8k9GtToVssn9GHiI7bisGjD39nwKFcKqzeukYRQeOGmUvPd4ut62xqME1l1gPRF3TMsKd-ExySbRXVnjTzGzMt6E4GKw9jf-UdwpjHtYXfTUsS7KWIbIz7pAmAOWl_RF2F-Q==]
  • 3PSB: Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors, rcsb.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnnnsgJ6vd5aehgxesMcs7TLd8WwyMsc8GGq2Re095GwljyMrjUUU7FNOoGqpdkk2sPuHYC8eQ9T6PC3VzEeBIeJsBtVuHg7gFa6O_To4Uq7rJ5N9Ue9P-jVBBGY=]

Sources

Comparative

Comparative Receptor Binding Affinity of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Analogs: A Technical Evaluation Guide

Executive Summary: The Furo[2,3-c]pyridine Pharmacophore In the landscape of central nervous system (CNS) drug discovery, the 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold and its oxidized furo[2,3-c]pyridine analogs have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Furo[2,3-c]pyridine Pharmacophore

In the landscape of central nervous system (CNS) drug discovery, the 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold and its oxidized furo[2,3-c]pyridine analogs have emerged as highly privileged building blocks. Originally developed as bioisosteres for benzofurans, these analogs are predominantly utilized to design potent agonists for the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR) [1]. Targeting the α7 nAChR is a validated strategy for reversing cognitive deficits associated with schizophrenia and Alzheimer's disease[2].

As a Senior Application Scientist, I evaluate pharmacophores not just on raw binding affinity, but on their holistic developability profile—encompassing target selectivity, off-target liability (such as 5-HT3 cross-reactivity), and metabolic stability. This guide objectively compares furo[2,3-c]pyridine analogs against alternative scaffolds (benzofurans, thienopyridines, and structural isomers) and provides the self-validating experimental frameworks required to benchmark their performance.

Structural Determinants & Mechanistic Pathway

The positional geometry of the nitrogen atom within the furopyridine ring is the absolute determinant of receptor binding affinity.

  • The Causality of Nitrogen Positioning: The furo[2,3-c]pyridine system maintains its basic nitrogen in a spatial orientation that perfectly mimics the hydrogen-bond acceptor profile of the benzofuran oxygen. Conversely, shifting the nitrogen to create a furo[2,3-b]pyridine isomer drastically alters the dipole moment and steric bulk vector, resulting in a complete loss of affinity at the α7 nAChR orthosteric site[1].

Pathway A Furo[2,3-c]pyridine Analog (e.g., PHA-543613) B α7 nAChR Orthosteric Site Binding A->B High Affinity (Ki < 10 nM) C Ion Channel Conformational Shift B->C Agonism D Calcium (Ca2+) Influx C->D Permeability Increase E Cognitive Deficit Reversal D->E Neurotransmitter Release

Fig 1: Mechanism of α7 nAChR activation by furo[2,3-c]pyridine analogs.

Comparative Binding Affinity & Metabolic Stability

When evaluating the 2,3-dihydrofuro[2,3-c]pyridin-3-ol derived analogs against their bioisosteric counterparts, three critical parameters must be assessed: primary target affinity (α7 nAChR), off-target liability (5-HT3 receptor), and Rat Liver Microsome (RLM) stability.

Because the orthosteric sites of α7 nAChRs and 5-HT3 receptors share a high degree of sequence homology, cross-reactivity is a known liability[1]. A successful candidate must demonstrate at least a 25-fold selectivity window and ensure that any 5-HT3 interaction is strictly antagonistic to avoid emetic side effects.

Table 1: Quantitative Comparison of Scaffold Alternatives
Scaffold / Analog Classα7 nAChR Affinity (Ki)5-HT3 Cross-Reactivity (Ki)RLM Stability (Microsomal Assay)Developability Conclusion
Furo[2,3-c]pyridine (e.g., PHA-543613)8.8 nM 628 nM (Antagonist) High (Stable) Optimal. High oral bioavailability and rapid brain penetration[1][2].
Benzofuran Counterpart ~5.0 nM~400 nM (Antagonist)High (Stable)Viable, but often suffers from higher lipophilicity (clogP) than furopyridines.
Furo[2,3-b]pyridine Isomer Inactive (>10,000 nM)N/AN/ARejected. Nitrogen position disrupts critical orthosteric hydrogen bonding[1].
Thieno[2,3-c]pyridine ~10.5 nM~500 nM (Antagonist)Low (Unstable)Rejected. Sulfur atom undergoes rapid oxidative metabolism by CYP450s[1].

Data synthesized from foundational structure-activity relationship (SAR) profiling of α7 nAChR agonists[1][2].

Self-Validating Experimental Protocols

To generate the data shown in Table 1, laboratories must employ rigorous, self-validating assay systems. Below are the field-proven methodologies with the underlying causality for each technical choice.

Workflow S1 1. Membrane Prep (SH-SY5Y / TE671) S2 2. Radioligand Incubation ([125I]α-Btx or [3H]Cytisine) S1->S2 Standardized Protein S3 3. Competitor Addition (Furo[2,3-c]pyridine Analog) S2->S3 Steady-state Binding S4 4. Rapid Filtration (PEI-soaked GF/B Filters) S3->S4 Terminate Reaction S5 5. Scintillation Counting (IC50/Ki Calculation) S4->S5 Isolate Bound Fraction

Fig 2: High-throughput radioligand competitive binding assay workflow.

Protocol A: Radioligand Competitive Binding Assay (Receptor Selectivity)

Objective: Determine the Ki​ of furo[2,3-c]pyridine analogs for α7 nAChR versus ganglion/muscle-like nAChRs.

  • Cell Line Selection & Membrane Preparation:

    • Step: Harvest SH-EP1 cells (expressing human α7), TE671 cells (muscle-like α1β1γδ), and SH-SY5Y cells (ganglion-like α3β4). Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Insight: Utilizing distinct endogenous cell lines acts as a built-in counter-screen. To claim true α7 selectivity, the analog must displace the radioligand in SH-EP1 cells but fail to displace it in TE671 and SH-SY5Y cells[1].

  • Radioligand Incubation:

    • Step: Incubate 50 µg of membrane protein with 1 nM [125I]α -bungarotoxin (for α7) or [3H] cytisine (for α3β4) alongside serial dilutions of the test analog (0.1 nM to 10 µM).

  • Rapid Filtration (The Critical Step):

    • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Insight: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Furopyridine analogs and radioligands possess basic amines that exhibit high non-specific binding to negatively charged glass fibers. PEI coats the fibers with positive charges, neutralizing this effect and preserving the signal-to-noise ratio.

  • System Validation (Quality Control):

    • Step: Include a known reference standard (e.g., Methyllycaconitine for α7, Ondansetron for 5-HT3) on every plate. If the reference IC50​ deviates by >3-fold from historical means, the plate is invalidated.

Protocol B: Rat Liver Microsomal (RLM) Stability Assay

Objective: Differentiate the metabolic stability of furo[2,3-c]pyridines from unstable thienopyridine alternatives.

  • Reaction Assembly:

    • Step: Combine 1 µM of the test analog with 0.5 mg/mL pooled Rat Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Initiation:

    • Step: Initiate the reaction by adding a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Insight: Microsomal CYP450 enzymes require NADPH as an electron donor for Phase I oxidative metabolism. Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute assay window, ensuring linear kinetic readouts.

  • Quenching and LC-MS/MS Analysis:

    • Step: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

    • Data Interpretation: Thienopyridines will show rapid parent compound depletion (<15 min half-life) due to sulfur oxidation, whereas optimized furo[2,3-c]pyridines will demonstrate >80% remaining at 60 minutes[1].

Conclusion

The 2,3-dihydrofuro[2,3-c]pyridin-3-ol scaffold represents a masterclass in bioisosteric replacement. By carefully positioning the heteroaromatic nitrogen, researchers can achieve nanomolar affinity for the α7 nAChR while maintaining the metabolic robustness that thienopyridines lack. When executing hit-to-lead campaigns with this scaffold, rigorous adherence to PEI-treated radioligand binding and NADPH-driven microsomal stability assays is non-negotiable to ensure clinical developability.

References
  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications. 1

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC - National Institutes of Health. 2

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC - National Institutes of Health. 3

Sources

Validation

The Unambiguous Assignment of Chirality: A Comparative Guide to the Validation of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol's Stereocenters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a matter of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a matter of scientific curiosity, but a critical determinant of its biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives, such as 2,3-Dihydrofuro[2,3-c]pyridin-3-ol, possess chiral centers that necessitate unambiguous stereochemical assignment.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for the validation of chiral centers, with a focus on the gold standard: single-crystal X-ray crystallography. We will explore the theoretical underpinnings, practical experimental workflows, and comparative advantages of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Vibrational Circular Dichroism (VCD).

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for the determination of absolute configuration.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

The Principle of Anomalous Dispersion and the Flack Parameter

The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion.[2][3] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l).[2] These differences, known as Bijvoet differences, break Friedel's Law and provide the basis for determining the absolute structure.

A key metric in this determination is the Flack parameter, x.[4][5] This parameter refines the crystal structure model as a racemic twin, where x represents the mole fraction of the inverted enantiomer.[4] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic crystal or twinning.[5]

Experimental Workflow: A Case Study Approach

While a specific crystal structure for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is not publicly available, we can illustrate the process with a closely related chiral heterocyclic system, for which crystallographic data is available. The general workflow is as follows:

Caption: Experimental workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol for X-ray Crystallographic Validation:

  • Crystal Growth: High-quality single crystals of the enantiomerically pure 2,3-Dihydrofuro[2,3-c]pyridin-3-ol derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using a copper or molybdenum X-ray source. It is crucial to collect a complete dataset with good redundancy and to measure the intensities of Bijvoet pairs accurately.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is refined, and its value and standard uncertainty are carefully evaluated. A value of x close to 0 with a small standard uncertainty (typically < 0.1 for an enantiopure sample) provides high confidence in the assigned stereochemistry.[5]

  • Validation and Reporting: The final structural model is validated using crystallographic software to check for geometric reasonability and potential errors. The results, including atomic coordinates, bond lengths, angles, and the Flack parameter, are reported in a standard format, often as a Crystallographic Information File (CIF).

Alternative Methodologies: A Comparative Analysis

While X-ray crystallography is the definitive method, other spectroscopic techniques provide valuable, albeit often less direct, information about stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is a powerful tool for determining the relative configuration of stereocenters. To determine the absolute configuration, chiral auxiliaries such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed.[6][7] These agents interact with the enantiomers of the analyte to form diastereomeric species, which exhibit distinct NMR spectra.

Workflow for NMR-based Chiral Validation:

Caption: Workflow for NMR-based absolute configuration determination.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be assigned.[8]

Head-to-Head Comparison: Choosing the Right Tool

The selection of an appropriate analytical method depends on several factors, including the nature of the sample, the availability of instrumentation, and the required level of certainty.

FeatureX-ray CrystallographyNMR with Chiral AuxiliariesVibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalFormation of diastereomeric complexesDifferential absorption of polarized IR light
Sample Requirement High-quality single crystalSolution (mg scale)Solution (mg scale)
Directness of Result Direct and unambiguousIndirect, relies on empirical modelsIndirect, relies on computational models
Throughput Low to mediumHighMedium
Key Advantage Definitive assignment of absolute configurationApplicable to non-crystalline samples in solutionApplicable to a wide range of molecules in solution
Key Limitation Requires crystal growth, which can be a bottleneckCan be complex to interpret, potential for model failureRequires specialized equipment and computational expertise

Conclusion: An Integrated Approach to Stereochemical Validation

For the unambiguous validation of the chiral centers in 2,3-Dihydrofuro[2,3-c]pyridin-3-ol, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct and detailed three-dimensional structure offers the highest level of confidence required in drug development. However, NMR spectroscopy with chiral auxiliaries and Vibrational Circular Dichroism serve as powerful complementary techniques, particularly when crystallization is challenging or for high-throughput screening. An integrated approach, leveraging the strengths of each method, provides a robust and comprehensive strategy for the complete stereochemical characterization of novel chiral drug candidates.

References

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PMC. Available at: [Link]

  • Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Publishing. Available at: [Link]

  • Flack parameter. Grokipedia. Available at: [Link]

  • Howard Flack and the Flack Parameter. MDPI. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

  • Synthesis of furo[2,3-c]pyridine. HETEROCYCLES. Available at: [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. PubMed. Available at: [Link]

  • Anomalous dispersion of X-rays in crystallography. IUCr. Available at: [Link]

  • Determination of absolute structure using Bayesian statistics on Bijvoet differences. IUCr Journals. Available at: [Link]

  • Anomalous X-ray scattering. Wikipedia. Available at: [Link]

  • The Bayesian approach to absolute structure determination. IUCr Journals. Available at: [Link]

  • Anomalous Diffraction in Crystallographic Phase Evaluation. PMC. Available at: [Link]

  • Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • Vibrational circular dichroism revisited. Wiley Analytical Science. Available at: [Link]

  • Furo[2,3-c]pyridine. PubChem. Available at: [Link]

  • 2,3-Dihydrofuro[2,3-c]pyridine. PubChem. Available at: [Link]

  • Furo[2,3-c]pyridine, 2,3-dihydro- (9CI). NextSDS. Available at: [Link]

  • Furo[2,3-c]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI). NextSDS. Available at: [Link]

  • Furo[2,3-c]pyridine, 2,3-dihydro-2,7-dimethyl-. SpectraBase. Available at: [Link]

  • Vibrational Circular Dichroism. Hinds Instruments. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]

  • Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Solvias. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

  • Crystal structures, Hirshfeld surface analysis and computational studies on two 2,3-dihydrobenzo[b][5][6] thiazepine derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • Investigation of furo[2,3-h]- and pyridazino[3,4-f]cinnolin-3-ol scaffolds as substrates for the development of novel HIV-1 integrase inhibitors. Semantic Scholar. Available at: [Link]

  • Centrosymmetric and pseudo-centrosymmetric structures refined as non-centrosymmetric. University of Zurich. Available at: [Link]

  • Howard Flack and the Flack Parameter. University of Oxford. Available at: [Link]

  • Howard Flack and the Flack Parameter. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydrofuro[2,3-c]pyridin-3-ol proper disposal procedures

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently encounter niche heterocyclic building blocks that require rigorous, causality-driven safety protocols. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently encounter niche heterocyclic building blocks that require rigorous, causality-driven safety protocols. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (CAS: 106531-53-7) is a prime example. Because it fuses a basic pyridine ring with a dihydrofuran moiety, its disposal cannot be treated as a generic organic waste stream.

This guide provides an authoritative, self-validating Standard Operating Procedure (SOP) for the safe handling, storage, and disposal of this compound, ensuring that your laboratory exceeds compliance while protecting both personnel and the environment.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage a chemical, you must first understand the causality behind its hazards. 2,3-Dihydrofuro[2,3-c]pyridin-3-ol presents three distinct structural liabilities:

  • The Pyridine Core (Environmental Persistence): Pyridine derivatives are notorious for their environmental persistence and aquatic toxicity. According to the , pyridine compounds can cause hepatic and renal damage upon exposure [1]. Furthermore, the nitrogen atom can coordinate with heavy metals, meaning this waste must never be mixed with metallic catalyst waste streams.

  • The Dihydrofuran Ring (Peroxide Potential): While fused cyclic ethers are less prone to autoxidation than free tetrahydrofuran (THF), prolonged exposure to oxygen and light can still generate trace peroxides. This dictates strict, time-bound storage limits for its waste.

  • The Hydroxyl Group (Phase Partitioning): The -OH group acts as a hydrogen-bond donor and acceptor, significantly increasing the molecule's solubility in polar and aqueous waste streams. This complicates phase separation and requires precise waste segregation to prevent the contamination of otherwise non-hazardous aqueous effluents.

Operational Handling: A Self-Validating Workflow

Every protocol in a high-functioning lab must be a self-validating system —meaning that failure at any step safely halts the process without escalating the hazard. All handling must comply with the [3].

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Before opening the reagent, verify the fume hood face velocity (target: 80–120 fpm). Causality: Pyridine derivatives often have low odor thresholds and high vapor toxicity; ensuring capture velocity prevents fugitive emissions into the lab space.

  • PPE Selection & Donning: Wear double nitrile gloves, splash-resistant chemical goggles, and a flame-resistant lab coat. Causality: Nitrile provides temporary resistance to heterocycles, but double-gloving creates a self-validating barrier. If the outer glove is compromised or contaminated, the inner glove protects your skin while you immediately swap the outer layer.

  • Execution & Transfer: Weigh the compound exclusively inside a ventilated balance enclosure. Transfer the solid using sealed, anti-static vials to prevent aerosolization of the fine powder.

Waste Segregation & Storage Strategy

Mixing pyridine derivatives arbitrarily can cause exothermic reactions or generate highly toxic byproducts. The table below outlines the strict segregation parameters required for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol waste streams.

Table 1: Waste Stream Categorization & Storage Parameters

Waste CategoryPrimary ConstituentsCompatibility & Storage RulesMax Storage Duration
Halogenated Organic Compound + DCM, ChloroformStore in HDPE carboys. Do NOT mix with acetone or strong bases.90 Days (RCRA LQG)
Non-Halogenated Organic Compound + MeOH, EtOAc, HexanesStore in HDPE carboys. Keep strictly isolated from oxidizers.90 Days
Aqueous Waste Compound + Water, BuffersMust contain <10% organics. Verify pH is neutralized to 6–8.90 Days
Solid Waste Contaminated PPE, Silica, SandStore in sealed, puncture-resistant poly-drums.180 Days

Proper Disposal Procedures: The Incineration Imperative

While it may be tempting to neutralize organic waste using standard oxidative bleach baths, this approach is fundamentally flawed for pyridine derivatives . Attempting in-lab chemical degradation of the pyridine nitrogen often yields highly water-soluble, toxic N-oxides rather than mineralizing the compound.

Therefore, high-temperature incineration at an is the only self-validating method that guarantees complete thermal destruction of the stable heterocyclic ring into CO₂, H₂O, and NOₓ [2].

Step-by-Step Disposal Protocol:

  • Quench & Neutralize: Ensure the experimental reaction mixture is fully quenched. Use pH paper to verify the solution is neutral (pH 6–8) before transferring to the waste carboy. Causality: Highly acidic or basic waste can catalyze unwanted polymerization or gas evolution in the waste container.

  • Containerization: Transfer the waste to a High-Density Polyethylene (HDPE) carboy. Causality: Pyridine derivatives can act as ligands and coordinate with metal ions, potentially corroding metal containers over time.

  • The Validation Checkpoint: Before sealing the waste carboy, visually inspect the liquid for gas evolution (bubbling) and feel the exterior of the container for exothermic heat. If either is present, leave the cap loosely vented inside the fume hood and notify EHS immediately.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

WasteSegregation Start Waste Generation: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Aqueous Aqueous Waste (< 10% Organics) Start->Aqueous Organic Organic Waste (Solvent-heavy) Start->Organic Solid Solid Waste (Contaminated PPE/Silica) Start->Solid Incineration High-Temperature Incineration (EPA Approved) Aqueous->Incineration Halogenated Halogenated Organic Waste Organic->Halogenated Mixed with DCM/CHCl3 NonHalogenated Non-Halogenated Organic Waste Organic->NonHalogenated Mixed with MeOH/EtOAc Solid->Incineration Halogenated->Incineration NonHalogenated->Incineration

Waste segregation logic tree for 2,3-Dihydrofuro[2,3-c]pyridin-3-ol disposal.

Emergency Action Plan: Spill Response

In the event of a spill, rapid containment is critical to prevent inhalation exposure and environmental release.

Step-by-Step Spill Response:

  • Assessment: Immediately determine the scale of the spill. If it is >50 mL/g or outside of a ventilated fume hood, evacuate the area and trigger the EHS emergency response.

  • Containment: For manageable spills (<50 mL/g inside a hood), surround the spill with an inert absorbent such as dry sand or vermiculite. Causality: Never use combustible absorbents like sawdust or paper towels; the oxidative potential of the compound mixed with unknown reaction intermediates could ignite combustible materials.

  • Neutralization & Cleanup: Gently sweep the absorbed material using non-sparking tools (e.g., a plastic dustpan) to prevent static discharge. Transfer the clumped material into a solid hazardous waste bin.

  • Decontamination Validation: Swab the affected area with a compatible polar solvent (e.g., ethanol or isopropanol) and wipe down. Dispose of the wipes in the solid waste bin.

SpillResponse Spill Spill Detected: 2,3-Dihydrofuro[2,3-c]pyridin-3-ol Assess Assess Spill Volume & Concentration Spill->Assess Small Small Spill (< 50 mL/g) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL/g) Outside Fume Hood Assess->Large PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Small->PPE Evacuate Evacuate Area & Notify EHS Immediately Large->Evacuate Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Contain Contain with Boom/Spill Kit (Professional Response) Evacuate->Contain Dispose Place in Solid Waste Container for Incineration Absorb->Dispose Contain->Dispose

Emergency spill response and containment workflow for pyridine derivatives.

References

  • Title: Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

A Proactive Safety Framework: Personal Protective Equipment for Handling 2,3-Dihydrofuro[2,3-c]pyridin-3-ol

As researchers and drug development professionals, our work with novel chemical entities demands a forward-thinking approach to safety. While 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a key scaffold in medicinal chemistry, c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a forward-thinking approach to safety. While 2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a key scaffold in medicinal chemistry, comprehensive safety data for this specific molecule is not yet established.[1][2][3][4] This guide, therefore, adopts a foundational safety principle: assessing risk based on structural analogy and treating the compound with the caution merited by its constituent parts—the pyridine and dihydrofuran ring systems.

This document provides a detailed operational plan for personal protective equipment (PPE) and handling procedures. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow, not an afterthought. Our goal is to empower you with the knowledge to handle this compound with confidence and care, building a culture of safety that protects you, your colleagues, and your research.

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol are inferred from its core components: the pyridine moiety, known for its potential toxicity and irritant properties, and the 2,3-dihydrofuran moiety, which introduces concerns of flammability and peroxide formation.[1][5][6][7]

Pyridine-Related Hazards: Pyridine and its derivatives are often toxic and can be irritating to the skin, eyes, and respiratory system.[8] Some complex pyrido-indole structures are even considered potential carcinogens.[9] Therefore, it is prudent to handle 2,3-Dihydrofuro[2,3-c]pyridin-3-ol as a substance that may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

2,3-Dihydrofuran-Related Hazards: The 2,3-dihydrofuran component introduces a significant risk of flammability, with related compounds having low flash points and vapors that can form explosive mixtures with air.[5][6][7][10] A critical, and often overlooked, hazard is the potential for this class of compounds to form explosive peroxides upon storage, especially after exposure to air.[5][7][10]

The following table summarizes the anticipated hazards.

Hazard Classification Description & Rationale Primary Analogue Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Pyridine derivatives are known for their systemic toxicity.[1][11]Pyridine, 2,3-Dichloropyridine[8][11]
Flammability Highly flammable liquid and vapor. The dihydrofuran ring makes the compound susceptible to ignition. Vapors may be heavier than air and travel to an ignition source.[5][6][7]2,3-Dihydrofuran[5][6][7]
Skin Corrosion/Irritation Causes skin irritation. This is a common property of chlorinated pyridines and other heterocyclic compounds.[8][9]2,3-Dichloropyridine[8]
Serious Eye Damage/Irritation Causes serious eye irritation. Both pyridine and dihydrofuran derivatives are known eye irritants.[5][7][8][10]2,3-Dihydrofuran, 2,3-Dichloropyridine[7][8]
Peroxide Formation May form explosive peroxides upon exposure to air and light, particularly during storage.[5][7][10]2,3-Dihydrofuran[5][7][10]
Specific Target Organ Toxicity May cause respiratory irritation.[8] Central nervous system depression has been noted with related structures.[5]2,3-Dichloropyridine, 2,3-Dihydrofuran[5][8]
Chronic Toxicity Suspected of long-term health effects. Related pyrido-indole structures are classified as possible carcinogens.[9] This necessitates minimizing exposure at all times.3-chloro-9H-pyrido[2,3-b]indole[9]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, primary engineering controls must be in place. All handling of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[1][12] The fume hood is the most critical barrier to prevent inhalation of vapors and containment of any potential spills.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling the compound.

PPE Item Specification Purpose & Rationale
Hand Protection Double-gloving with nitrile gloves (ensure gloves are inspected for integrity before use).[9][13]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears and rapid permeation.[9]
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[14] A full-face shield must be worn over the goggles, especially during procedures with a higher risk of splashes or when handling larger quantities.[14][15]Protects eyes from splashes. The face shield adds protection for the entire face from splashes and potential reactions.[14]
Body Protection A flame-resistant lab coat, fully buttoned.[5][14]Protects skin and personal clothing from contamination and provides a degree of protection against fire hazards.[5]
Respiratory Protection For procedures involving weighing of fine powders or potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.[9][16]Minimizes the risk of inhaling fine particles or vapors, especially given the potential for respiratory irritation and toxicity.[8][9]
Footwear Closed-toe shoes made of a non-porous material.[13][14]Protects feet from spills and falling objects.
PPE Selection & Donning Workflow

The following workflow provides a logical sequence for selecting and donning the appropriate PPE.

PPE_Workflow PPE Donning & Selection Workflow cluster_prep Preparation cluster_ppe PPE Donning Sequence cluster_decision Respiratory Protection Decision A Verify Chemical Fume Hood is Operational B Confirm Location of Emergency Shower & Eyewash A->B C Assemble All Required Chemicals & Equipment B->C D Don Closed-Toe Shoes C->D Enter Lab Area E Don Flame-Resistant Lab Coat (Fully Buttoned) D->E F Don Inner Pair of Nitrile Gloves E->F G Don Chemical Splash Goggles F->G H Don Outer Pair of Nitrile Gloves (Over Cuffs) G->H I Don Face Shield H->I K Aerosol Generation Potential? (e.g., Weighing Powder) I->K J *If Required: Don NIOSH-Approved Respirator (Fit-Test Required) L Proceed to Handling K->L No M Add Respirator to PPE K->M Yes Z Work Inside Fume Hood L->Z Begin Handling Procedure M->L

Caption: PPE selection and donning workflow for handling 2,3-Dihydrofuro[2,3-c]pyridin-3-ol.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with disposable, absorbent bench paper.[9]

  • Don PPE: Follow the PPE donning sequence outlined in the workflow diagram above.

  • Weighing Solid Compound:

    • Perform all weighing operations on a tared weigh boat inside the fume hood to contain any airborne particles.

    • Use dedicated, labeled spatulas for this compound.

    • Close the primary container immediately after dispensing the required amount.

  • Preparing Solutions:

    • Add the solvent to the flask containing the weighed solid slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • After the procedure, decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials (gloves, bench paper, etc.) in a designated hazardous waste container.[1]

  • Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield and goggles. The lab coat should be removed last, turning it inside out. Wash hands thoroughly with soap and water after all PPE is removed.[6]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure / Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[6][8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5][6] Seek immediate medical attention.
Small Spill (<100 mL) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[1] Clean the spill area thoroughly.
Large Spill (>100 mL) Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.

Storage and Disposal

Storage: Store 2,3-Dihydrofuro[2,3-c]pyridin-3-ol in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][6] The storage area should be designated for flammable liquids. Due to the risk of peroxide formation, containers should be dated upon opening and ideally tested for peroxides periodically.[5][7]

Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] All waste containing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol, including contaminated solids and solutions, must be collected in a designated, properly labeled hazardous waste container.[1][17] The label must include the full chemical name and associated hazards (e.g., "Flammable," "Toxic").[1] Follow all institutional and local regulations for hazardous waste disposal.

References

  • Essential Guide to the Safe Disposal of 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
  • 2,3-dihydrofuran - SAFETY DATA SHEET. MilliporeSigma.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • 2,3-Dihydrofuran - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - 2,3-Dihydrofuran. Thermo Fisher Scientific.
  • Protective Gear. Organic Chemistry at CU Boulder.
  • 2,3-dihydrofuran. The Good Scents Company.
  • An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. Benchchem.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Washington State University.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • Safety Data Sheet - 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. ChemScene.
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, Vol. 83, No. 8, 2011.
  • Chemical Waste Disposal Guidelines. Emory University.
  • 2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-OL — Chemical Substance Information. NextSDS.
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. Benchchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
  • pyridine hydrofluoride Safety Data Sheet. Santa Cruz Biotechnology.
  • 2,7-Dimethyl-2,3-dihydrofuro(2,3-c)pyridine. PubChem - NIH.
  • Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry.
  • 2,3-Dihydrofuro[2,3-c]pyridine. PubChem.
  • 2,3-Dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Reactant of Route 2
2,3-Dihydrofuro[2,3-c]pyridin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.